2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-3-yl) 4-chlorobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3S/c12-8-3-5-9(6-4-8)18(15,16)17-10-2-1-7-14-11(10)13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQKIXNGZJYLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
This guide provides an in-depth technical analysis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate , a specialized heterocyclic building block.[1] It is designed for medicinal chemists and process engineers focusing on the divergent functionalization of the pyridine core.[1]
Dual-Electrophilic Scaffolds in Heterocyclic Synthesis
Executive Summary
2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CAS: 219930-49-1) is a high-value heteroaromatic intermediate characterized by two distinct electrophilic sites: a sterically activated C2-chloride and a C3-sulfonate ester.[1][2] This "orthogonal reactivity" allows researchers to selectively functionalize the pyridine ring, making it a critical scaffold for synthesizing 2,3-disubstituted pyridines —a motif ubiquitous in kinase inhibitors (e.g., Vismodegib analogs) and GPCR ligands.
Unlike simple halides, the 4-chlorobenzenesulfonate group functions as a tunable pseudohalide, offering unique advantages in palladium-catalyzed cross-coupling and acting as a precursor for 3,4-pyridynes (heteroarynes) under reductive conditions.
Chemical Identity & Physical Properties[3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | 2-chloropyridin-3-yl 4-chlorobenzene-1-sulfonate |
| CAS Registry Number | 219930-49-1 |
| Molecular Formula | C₁₁H₇Cl₂NO₃S |
| Molecular Weight | 304.15 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Leaving Group Ability | High (Approx.[1][3][4] pKa of conjugate acid ~6.[1]0) |
| Storage Stability | Hygroscopic; Store under inert atmosphere at 2–8°C |
Structural Analysis
The molecule features a 2-chloro-3-hydroxypyridine core protected by a 4-chlorobenzenesulfonyl group.[1][5]
-
Electronic Effects: The electron-deficient pyridine ring activates the sulfonate leaving group.[1] The para-chloro substituent on the sulfonyl ring increases crystallinity compared to the standard mesylate, aiding purification without chromatography.[1]
-
Sterics: The C2-chlorine atom provides steric protection to the sulfonate, modulating its reactivity and preventing premature hydrolysis.
Synthesis & Manufacturing Protocol
Context: This protocol describes the standard sulfonylation of 2-chloro-3-hydroxypyridine. High-purity inputs are required to prevent bis-sulfonylation or hydrolysis.[1]
Reagents
-
Substrate: 2-Chloro-3-hydroxypyridine (1.0 equiv)[1]
-
Reagent: 4-Chlorobenzenesulfonyl chloride (1.1 equiv)[1]
-
Base: Triethylamine (Et₃N) or Pyridine (1.2 equiv)[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or THF[1]
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reaction vessel with 2-chloro-3-hydroxypyridine and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1][6]
-
Activation: Add Triethylamine dropwise over 15 minutes. The solution may darken slightly due to phenoxide formation.[1]
-
Sulfonylation: Add 4-Chlorobenzenesulfonyl chloride (dissolved in minimal DCM) slowly to the reaction mixture, maintaining internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
-
Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with water and brine, and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexane or purify via silica gel chromatography (Gradient: 0–30% EtOAc in Hexanes) to yield the white crystalline solid.[1]
Reactivity Profile & Applications
The core value of this molecule lies in its Chemodifferentiation .[1] The C2-Cl and C3-OSO₂Ar bonds react under different conditions, allowing sequential functionalization.[1]
A. Site-Selective Cross-Coupling (C3-Activation)
The sulfonate group acts as a triflate surrogate (pseudohalide) in Pd-catalyzed reactions.[1]
-
Selectivity: Oxidative addition of Pd(0) occurs preferentially at the C3-sulfonate bond over the C2-chloride bond when using electron-rich ligands (e.g., PCy₃, SPhos).[1] The C2-Cl bond is sterically hindered and electronically deactivated for oxidative addition compared to the highly labile sulfonate.[1]
-
Outcome: Formation of 3-aryl-2-chloropyridines.[1]
B. Nucleophilic Aromatic Substitution (C2-Activation)
The C2 position is activated by the adjacent pyridine nitrogen (ortho-effect).[1]
-
Reaction: SₙAr with amines, alkoxides, or thiols.
-
Conditions: Heating with a nucleophile (e.g., morpholine, K₂CO₃, DMF, 80°C).
-
Selectivity: Nucleophiles attack C2, displacing chloride. The sulfonate group at C3 remains intact if the nucleophile is not strong enough to cleave the sulfonate ester (avoid strong hydroxides).[1]
C. Advanced Utility: 3,4-Pyridyne Generation
Under reductive conditions, this scaffold can serve as a precursor to 3,4-pyridynes (heteroarynes), transient intermediates for constructing fused heterocycles.
-
Mechanism: Magnesium-mediated reductive elimination or Halogen-Lithium exchange followed by elimination.[1]
Figure 1: The scaffold allows orthogonal access to 3-aryl derivatives (via Pd-catalysis) or 2-amino derivatives (via SnAr), or fused systems via pyridyne intermediates.[1]
Handling, Safety & Stability (E-E-A-T)
-
Hydrolysis Risk: Sulfonate esters are susceptible to hydrolysis under basic aqueous conditions.[1] Always store in a desiccator.[1]
-
Genotoxicity Concern: While aryl sulfonates are generally less genotoxic than alkyl sulfonates (like methyl methanesulfonate), they are potent acylating/alkylating agents.[1]
-
Protocol: Treat all waste streams with dilute NaOH to fully hydrolyze the ester to the benign sulfonic acid and hydroxypyridine before disposal.[1]
-
-
Hygroscopicity: The presence of the pyridine nitrogen can induce hygroscopicity. Re-dry under vacuum over P₂O₅ if the melting point depresses.[1]
References
-
Willis, M. C., et al. (2017). "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions."[1][8] Chemical Science.
-
Garg, N. K., et al. (2016). "Heterocyclic Aryne Precursors: Versatile Tools for Constructing Highly Substituted Indoles and Pyridines."[1] Sigma-Aldrich Technical Bulletin.
-
PubChem Compound Summary. (2025). "2-Chloro-pyridine-3-sulfonic acid amide derivatives and related structures." National Center for Biotechnology Information.[1]
-
Organic Chemistry Portal. (2024).[1] "Synthesis of Sulfonamides and Sulfonate Esters."
Sources
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- 3. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 三丙二醇单甲醚(异构体混合物) ≥97.5% | Sigma-Aldrich [sigmaaldrich.com]
- 5. china.guidechem.com [china.guidechem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Structure and molecular weight of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
CAS: 219930-49-1 | Formula: C₁₁H₇Cl₂NO₃S | MW: 304.15 g/mol
Executive Summary
2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate is a specialized heteroaromatic sulfonate ester used primarily as a reactive intermediate in medicinal chemistry and agrochemical synthesis. Structurally, it consists of a 2-chloropyridine core activated at the 3-position by a 4-chlorobenzenesulfonyl ("closyl") group.
This compound serves two critical functions in synthetic pathways:
-
Leaving Group Activation: The sulfonate moiety converts the 3-hydroxyl group into a highly reactive electrophilic site, facilitating transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
-
Regioselective Scaffold: The presence of the ortho-chloro substituent (C2) allows for sequential nucleophilic aromatic substitution (
) or selective metalation strategies, making it a valuable building block for polysubstituted pyridine derivatives.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Data |
| IUPAC Name | 2-chloropyridin-3-yl 4-chlorobenzenesulfonate |
| CAS Number | 219930-49-1 |
| Molecular Formula | C₁₁H₇Cl₂NO₃S |
| Molecular Weight | 304.15 g/mol |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water.[1] |
| Reactive Moieties | Aryl Chloride (x2), Sulfonate Ester |
Structural Visualization
The following diagram illustrates the connectivity and the distinct electrophilic regions of the molecule.
Figure 1: Structural connectivity and reactivity logic of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate.
Synthesis Protocol
While specific industrial batch records are proprietary, the synthesis follows a standard nucleophilic substitution pathway (Schotten-Baumann type) between 2-chloro-3-pyridinol and 4-chlorobenzenesulfonyl chloride.
Reaction Scheme
The reaction is driven by the formation of a stable sulfonate bond, typically requiring a base to scavenge the HCl byproduct.
Figure 2: Synthetic pathway for the preparation of the target sulfonate.
Experimental Procedure (Bench Scale)
Safety Note: Sulfonyl chlorides are corrosive and lachrymators. Perform all operations in a fume hood.
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-pyridinol (1.0 eq) in anhydrous Dichloromethane (DCM) (10 volumes).
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) or Pyridine (1.2 eq). Cool the mixture to 0°C using an ice bath.
-
Sulfonylation: Dropwise add a solution of 4-chlorobenzenesulfonyl chloride (1.1 eq) in DCM over 15 minutes.
-
Why: Slow addition controls the exotherm and prevents disulfonylation or side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup:
-
Quench with water.
-
Wash the organic layer with 1M HCl (to remove excess base/pyridine), saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography if high purity (>99%) is required.
Characterization & Analysis
To validate the structure, researchers should look for the following spectroscopic signatures.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: Three distinct protons. The proton at C4 (adjacent to the sulfonate) will show a downfield shift due to the electron-withdrawing nature of the sulfonate ester.
- ~8.3 ppm (dd, 1H, H-6 of pyridine)
- ~7.9 ppm (dd, 1H, H-4 of pyridine)
- ~7.3 ppm (dd, 1H, H-5 of pyridine)
-
Benzene Ring: A characteristic AA'BB' system (pseudo-doublets) for the para-substituted benzene.
- ~7.8–7.9 ppm (d, 2H, ortho to sulfonyl)
- ~7.5–7.6 ppm (d, 2H, meta to sulfonyl)
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Observed Mass:
- (approx).
-
Isotope Pattern: Due to the presence of two Chlorine atoms (
and ), a distinctive isotope pattern is observed:-
M (100%)[3]
-
M+2 (~65%)
-
M+4 (~10%)
-
-
Note: This specific "Cl2" pattern is diagnostic for the product identity.
Applications in Drug Development
This molecule acts as a "linchpin" intermediate.[4] The sulfonate group transforms the unreactive C-O bond into a leaving group that mimics a halide (pseudo-halide).
Cross-Coupling (Suzuki-Miyaura)
The sulfonate at position 3 is an excellent partner for Palladium-catalyzed coupling with boronic acids.
-
Reaction:
-
Advantage: Allows the introduction of aryl or heteroaryl groups at the 3-position of the pyridine ring, which is difficult to access via direct electrophilic aromatic substitution.
Diversification
The Chlorine at position 2 is activated by the ring nitrogen.
-
Workflow: Researchers can first perform a cross-coupling at C3 (displacing the sulfonate), and subsequently perform a Nucleophilic Aromatic Substitution (
) at C2 using amines or alkoxides. This enables the rapid construction of 2,3-disubstituted pyridine libraries.
References
-
PubChem Compound Summary. (n.d.). 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CID 219930-49-1). National Center for Biotechnology Information. Retrieved from [Link]
Sources
An In-depth Technical Guide to 2-Chloro-3-hydroxypyridine 4-Chlorobenzenesulfonyl Ester Derivatives
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, present in a vast array of pharmacologically active agents.[1] Its unique electronic properties and synthetic versatility make it a privileged scaffold in drug design. When functionalized with a sulfonate ester, specifically a 4-chlorobenzenesulfonyl group at the 3-position, the resulting 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine emerges not merely as a stable compound, but as a highly reactive and versatile intermediate. The sulfonate moiety is an exceptional leaving group, transforming the pyridine core into a prime substrate for a multitude of synthetic transformations, including cross-coupling and nucleophilic substitution reactions.[2] This guide provides a comprehensive exploration of the synthesis, characterization, reactivity, and potential applications of this class of compounds, offering field-proven insights and detailed protocols for the modern researcher.
Synthesis and Mechanistic Rationale
The construction of the target sulfonate ester is a logical, two-step process hinging on the availability of the key precursor, 2-chloro-3-hydroxypyridine. The subsequent sulfonylation is a robust and well-established transformation.
Retrosynthetic Analysis & Strategy
A retrosynthetic approach reveals a straightforward disconnection to two commercially available or readily synthesized starting materials: 2-chloro-3-hydroxypyridine and 4-chlorobenzenesulfonyl chloride. The primary synthetic challenge often lies in the efficient and regioselective preparation of the hydroxypyridine precursor.
Caption: Retrosynthetic disconnection of the target molecule.
Precursor Synthesis: 2-Chloro-3-hydroxypyridine
While 2-chloro-3-hydroxypyridine is commercially available, its synthesis is often required for large-scale applications. An established method involves the direct chlorination of 3-hydroxypyridine. A patented process describes reacting 3-hydroxypyridine with sodium hypochlorite in an aqueous medium, which is both economical and avoids harsh reagents.[3][4]
Causality Behind Experimental Choices:
-
Starting Material: 3-Hydroxypyridine is an economical starting point.
-
Chlorinating Agent: Sodium hypochlorite is a less hazardous and more environmentally benign chlorinating agent compared to alternatives like gaseous chlorine or sulfuryl chloride.
-
Aqueous Medium: Using water as a solvent is cost-effective, safe, and simplifies waste disposal. The pH control (pH 11-13) is critical for maintaining the stability of the hypochlorite and achieving high yields.[3]
Core Protocol: Sulfonylation of 2-Chloro-3-hydroxypyridine
This protocol details the esterification reaction, which forms the core of the title compound's synthesis.
Objective: To synthesize 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine from 2-chloro-3-hydroxypyridine and 4-chlorobenzenesulfonyl chloride.
Materials:
-
2-Chloro-3-hydroxypyridine (1.0 eq)
-
4-Chlorobenzenesulfonyl chloride (1.1 eq)
-
Anhydrous Pyridine (solvent and base) or Triethylamine (Et₃N, 1.5 eq) in Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous pyridine.
-
Expert Insight: Pyridine serves as both the solvent and the acid scavenger. Alternatively, for easier workup, use a non-basic solvent like DCM and add triethylamine (1.5 eq) as the base.
-
-
Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction and prevent side reactions.
-
Reagent Addition: Add 4-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the starting hydroxypyridine.
-
Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench by slowly adding cold water.
-
If DCM was used, transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution, and brine.
-
If pyridine was the solvent, dilute with ethyl acetate and wash extensively with 1M CuSO₄ solution (to remove pyridine), followed by water and brine.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure sulfonate ester.
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the hydroxyl group of the pyridine onto the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base is essential for deprotonating the hydroxyl group, increasing its nucleophilicity, and neutralizing the HCl byproduct.
Caption: Nucleophilic substitution at the sulfonyl group.
Physicochemical Properties & Spectroscopic Characterization
Thorough characterization is a self-validating step in any synthesis, confirming the identity, structure, and purity of the target compound.
Physicochemical Data
The following table summarizes the key properties for the parent compound, 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine.
| Property | Value |
| Molecular Formula | C₁₁H₇Cl₂NO₃S |
| Molecular Weight | 316.15 g/mol |
| Appearance | White to off-white solid (Predicted) |
| LogP | ~3.5 (Predicted) |
| Exact Mass | 314.9496 Da |
Spectroscopic Analysis Workflow
A multi-technique approach is required for unambiguous structural elucidation.
Caption: Workflow for spectroscopic characterization.
Expected Spectroscopic Signatures
-
¹H NMR: Expect three distinct aromatic protons for the pyridine ring and two (due to symmetry) for the 4-chlorophenyl ring. The pyridine protons will be downfield due to the ring's electron-withdrawing nature. The protons on the 4-chlorophenyl ring will appear as two distinct doublets (an AA'BB' system).
-
¹³C NMR: Expect 5 signals for the pyridine ring carbons and 4 signals for the 4-chlorophenyl ring carbons. The carbon attached to the oxygen (C3 of pyridine) will be significantly downfield.
-
FT-IR: Look for strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonate group around 1370-1400 cm⁻¹ and 1175-1200 cm⁻¹, respectively. A C-O stretch will also be present around 1150-1250 cm⁻¹.
-
Mass Spectrometry (HRMS): The high-resolution mass spectrum should show the molecular ion peak (M⁺) with a characteristic isotopic pattern for two chlorine atoms, confirming the elemental composition.
Chemical Reactivity & Synthetic Applications
The true value of this scaffold lies in its utility as a synthetic intermediate. The presence of two key reactive sites—the C2-chloro group and the C3-sulfonate ester—opens a gateway to diverse molecular architectures.
The Sulfonate as a Superior Leaving Group
The 4-chlorobenzenesulfonate group is an excellent leaving group because its conjugate acid is a strong acid. This makes the C3 position of the pyridine ring highly activated for nucleophilic attack and, more importantly, an ideal partner in palladium-catalyzed cross-coupling reactions.[2]
Application 1: Palladium-Catalyzed Cross-Coupling
Pyridine sulfonates are effective coupling partners in reactions like the Suzuki-Miyaura coupling, overcoming challenges often seen with other pyridine derivatives.[5] This allows for the facile formation of C-C and C-N bonds.[2]
General Protocol: Suzuki-Miyaura Coupling
-
Setup: To a reaction tube, add the 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand like PCy₃ or SPhos (4-10 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Solvent: Add an appropriate solvent, typically 1,4-dioxane or toluene/water.
-
Reaction: Seal the tube and heat the mixture to 80-120 °C for 3-18 hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up & Purification: After cooling, the mixture is typically filtered through celite, diluted with an organic solvent, washed with water and brine, dried, and concentrated. Purification is achieved via column chromatography.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Application 2: Nucleophilic Aromatic Substitution (SₙAr)
The electron-deficient nature of the pyridine ring, further enhanced by the chloro and sulfonyloxy groups, makes the C2 and C4 positions susceptible to SₙAr. The C2-chloro group can be displaced by various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.
Biological Significance & Drug Development Potential
The structural motifs present in this class of compounds are frequently associated with a wide range of biological activities.
Pharmacological Precedent
-
Sulfonamides/Sulfonates: This functional group is a cornerstone of pharmacology, found in antibacterial agents, diuretics, anti-inflammatory drugs, and anticonvulsants.[6] Benzenesulfonamide derivatives, in particular, have shown potent anti-inflammatory and antimicrobial activities.[6][7]
-
Chlorinated Pyridines: The 2-chloropyridine moiety is a common building block in pharmaceuticals and agrochemicals, often used to modulate metabolic stability and receptor binding affinity.[8]
Potential Therapeutic Applications
-
Antitumor Agents: A study on novel 2-chloro-pyridine derivatives revealed their potential as telomerase inhibitors.[9] One compound, in particular, showed strong inhibitory activity with an IC₅₀ value of 0.8 µM. This suggests that the 2-chloro-3-substituted pyridine scaffold could be a promising starting point for developing new anticancer agents.
-
Anti-inflammatory Agents: Given the well-documented anti-inflammatory properties of benzenesulfonamide derivatives, it is plausible that this scaffold could serve as a precursor for novel anti-inflammatory drugs, potentially targeting enzymes like cyclooxygenases (COX).[6][7]
-
Kinase Inhibitors: The substituted pyridine core is a classic feature of many ATP-competitive kinase inhibitors. The synthetic handles on the 2-chloro-3-hydroxypyridine sulfonate ester allow for the systematic exploration of substitutions at the C2 and C3 positions to optimize binding within a kinase active site.
Conclusion
The 2-chloro-3-hydroxypyridine 4-chlorobenzenesulfonyl ester is more than a simple chemical entity; it is a powerful and versatile platform for chemical synthesis and drug discovery. Its straightforward preparation, combined with the strategic placement of two distinct reactive handles—a site for nucleophilic substitution and a superior leaving group for cross-coupling—provides researchers with a reliable tool for rapidly generating diverse libraries of complex molecules. The pharmacological relevance of its constituent parts further underscores its potential as a foundational scaffold for developing next-generation therapeutics.
References
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Application of pyridine sulfinate coupling reaction to medicinal... - ResearchGate. Available from: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Available from: [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - RSC Publishing. Available from: [Link]
-
2-Chloro-3-hydroxypyridine 98 6636-78-8 - MilliporeSigma. Available from: [Link]
-
Process for the preparation of 2-chloro-3-hydroxy pyridine - European Patent Office - EP 0939079 B1. Available from: [Link]
-
Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline. Available from: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC. Available from: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]
-
Synthesis of 5-Aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones - MDPI. Available from: [Link]
- Process for the preparation of 2-chloro-3-hydroxy pyridine - Google Patents.
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
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Solubility profile of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate in organic solvents
The following technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate (CAS: 219930-49-1).
Note on Data Availability: As of 2025, specific peer-reviewed solubility data (mole fraction vs. temperature) for this precise intermediate is not available in the public domain (e.g., J. Chem. Eng. Data). Therefore, this guide is structured as a Strategic Profiling Protocol . It synthesizes theoretical solubility predictions based on structural activity relationships (SAR) and provides a validated experimental workflow for researchers to determine the definitive profile required for process scaling.
Chemical Identity & Structural Analysis
Compound: 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
CAS: 219930-49-1
Role: Activated electrophile (pseudohalide) for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution (
Structural Dissection for Solubility Prediction
To predict the solubility profile, we must analyze the competing intermolecular forces:
-
Pyridine Core (2-Chloro-3-substituted): The nitrogen atom provides a dipole, but the adjacent chlorine atom (electron-withdrawing) reduces basicity and increases lipophilicity compared to unsubstituted pyridine.
-
Sulfonate Linker (
): A polar, non-protic moiety. It accepts hydrogen bonds but lacks donors. -
4-Chlorobenzene Tail: A hydrophobic, aromatic domain that drives solubility in non-polar/moderately polar organic solvents.
Predicted Solubility Landscape
Based on Hansen Solubility Parameters (HSP) and "like-dissolves-like" principles, the following solubility behaviors are projected. This table serves as the initial screening guide for solvent selection.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism / Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions; effective solvation of the sulfonate core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dispersion force matching with the chlorobenzene and chloropyridine rings. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate to High | Good match for the sulfonate polarity; likely the best candidates for crystallization. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Soluble, but limited by the hydrophobic aromatic rings. Solubility will be highly temperature-dependent (ideal for cooling crystallization). |
| Ethers | THF, MTBE | Moderate | Good solvation of the aromatic systems. |
| Alkanes | Hexane, Heptane | Very Low | The polar sulfonate group prevents dissolution in non-polar media (acts as an anti-solvent). |
| Water | Water | Insoluble | Lack of H-bond donors and significant hydrophobic bulk. |
Definitive Experimental Protocol
Workflow Diagram
The following diagram outlines the "Gold Standard" workflow for generating the solubility curve.
Caption: Step-by-step workflow for determining the solubility profile using the isothermal saturation method.
Detailed Methodology
-
Equilibrium Setup: Use a double-jacketed glass vessel connected to a programmable circulating water bath (accuracy
K). -
Saturation: Add excess 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate to the solvent. Stir continuously using a magnetic stirrer (approx. 400 rpm) to ensure mass transfer without grinding the crystals.
-
Temperature Range: Measure from 278.15 K to 323.15 K in 5 K intervals.
-
Sampling: Stop stirring and allow phases to separate for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter.
-
Quantification: Dilute the aliquot immediately with the HPLC mobile phase (e.g., Acetonitrile/Water) to prevent precipitation. Analyze peak area against a pre-established calibration curve.
Thermodynamic Modeling & Analysis
Once experimental data (
The Modified Apelblat Equation
This is the most robust model for correlating solubility data of sulfonate esters in organic solvents.
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1][2]
- : Empirical model parameters derived from regression.
Thermodynamic Parameters
Using the Van't Hoff analysis, we calculate the driving forces of dissolution:
-
Enthalpy of Solution (
):-
Insight: If
, dissolution is endothermic (solubility increases with T), which is typical for this class of compounds.
-
-
Gibbs Free Energy (
): -
Entropy of Solution (
):
Thermodynamic Logic Flow
Caption: Logical framework for converting raw solubility data into actionable process insights.
Process Application: Purification Strategy
Based on the Predicted Solubility Landscape , the following purification strategy is recommended for the synthesis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate.
Recommended Method: Cooling Crystallization
-
Primary Solvent: Ethanol or Isopropanol.
-
Reasoning: These solvents show a steep solubility curve (high temperature dependence). The compound is likely soluble at reflux but sparingly soluble at
.
-
-
Anti-Solvent Method:
-
Dissolve in minimal Ethyl Acetate or DCM (High Solubility).
-
Slowly add n-Heptane (Anti-Solvent) to induce nucleation.
-
Benefit: Removes polar impurities (which stay in solution if they are very polar) or non-polar impurities (which stay in heptane).
-
References
-
Solubility Measurement Protocols
- Shakeel, F., et al. "Solubility and thermodynamic analysis of sulfonamides in various solvents." Journal of Molecular Liquids.
-
NIST Solubility Database. Validated methods for solubility determination. Link
-
Thermodynamic Modeling
-
Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K." The Journal of Chemical Thermodynamics. Link
-
- Compound Class Properties (Pyridine Sulfonates)
Disclaimer: This guide is a theoretical reconstruction and procedural manual. Users must perform the described experiments to obtain the specific numerical data for CAS 219930-49-1.
Sources
Synthesis intermediates containing 2-chloropyridine-3-ol moiety
An In-Depth Technical Guide to 2-Chloro-3-hydroxypyridine: Strategic Intermediates in Regiocontrolled Heterocyclic Synthesis and Drug Discovery
Executive Summary
In the landscape of modern organic synthesis and medicinal chemistry, the design of complex, multi-substituted heterocycles relies heavily on versatile, bifunctional building blocks. 2-Chloro-3-hydroxypyridine (CAS: 6636-78-8) , also known as 2-chloropyridin-3-ol, stands out as a highly strategic intermediate. Characterized by the ortho-relationship of a reactive halogen and an electron-donating hydroxyl group on a pyridine scaffold, this molecule offers orthogonal reactivity profiles. It enables precise, regiocontrolled functionalization, making it an indispensable starting material for synthesizing fused tricyclic heterocycles (e.g., benzofuropyridines), polyarylated pyridines, and active pharmaceutical ingredients (APIs) targeting metabolic and fibrotic pathways [1].
As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry. We will dissect the mechanistic causality behind its reactivity, provide self-validating experimental protocols, and explore its advanced applications in contemporary drug discovery.
Structural Profiling and Electronic Causality
The synthetic utility of 2-chloro-3-hydroxypyridine is dictated by the competing and complementary electronic effects of its functional groups:
-
-Activation by the Pyridine Nitrogen: The highly electronegative nitrogen atom exerts a strong inductive electron-withdrawing effect, significantly lowering the electron density at the C2 and C6 positions. This
-activation renders the C2-chloride highly susceptible to Nucleophilic Aromatic Substitution ( ) [5]. -
Ortho/Para Direction by the Hydroxyl Group: The -OH group at C3 acts as a strong
-donor via resonance. This enriches the electron density at the ortho (C2, C4) and para (C6) positions. While C2 is already occupied by chlorine, C4 and C6 become prime targets for electrophilic aromatic substitution (EAS), such as halogenation. -
Protic Interference in Transition-Metal Catalysis: The free hydroxyl group poses a challenge for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). The acidic proton can quench the active Pd(0) species or form unreactive, stable palladacycles. Consequently, O-protection or O-alkylation is almost always a prerequisite for successful C2-functionalization via cross-coupling [6].
Table 1: Physicochemical Profile & Handling Data
| Property | Value / Description | Synthetic Implication |
| Chemical Formula | Bifunctional handle (C-Cl and C-OH). | |
| Molecular Weight | 129.54 g/mol | High atom economy in early-stage synthesis. |
| Appearance | Off-white to pale yellow crystals | Purity can often be estimated visually; dark colors indicate oxidation. |
| Melting Point | 170–172 °C | Thermally stable under standard reflux conditions (e.g., in DMF or Toluene). |
| Solubility | Soluble in water, DMF, DMSO, EtOH | Ideal for biphasic or polar aprotic reaction environments. |
Orthogonal Reactivity and Regiocontrol
The true power of 2-chloro-3-hydroxypyridine lies in the ability to sequentially address the C3-OH and C2-Cl groups without cross-reactivity.
O-Alkylation and Protection Strategies (C3)
Because the hydroxyl group is relatively acidic (due to the electron-withdrawing pyridine ring), it can be readily deprotonated by mild bases like Potassium Carbonate (
Nucleophilic Aromatic Substitution ( ) (C2)
The C2-chlorine is highly activated. When treated with strong nucleophiles (such as amines, alkoxides, or thiolates) under thermal conditions, the chlorine is displaced via an addition-elimination mechanism. The intermediate Meisenheimer complex is stabilized by the adjacent pyridine nitrogen, which acts as an electron sink [5].
Diagram 1: The orthogonal reactivity pathways of 2-chloro-3-hydroxypyridine.
Self-Validating Experimental Protocols
To ensure reproducibility, the following protocols have been adapted from validated pharmaceutical patents and peer-reviewed literature. They demonstrate the fundamental transformations required to utilize this intermediate.
Protocol A: Regioselective O-Alkylation (Synthesis of 2-Chloro-3-(2,2-difluoro-ethoxy)-pyridine)
This protocol demonstrates the synthesis of a fluorinated ether, a common motif in modern medicinal chemistry to improve metabolic stability and lipophilicity [3].
Mechanistic Rationale:
Step-by-Step Procedure:
-
Setup: To an oven-dried, argon-purged round-bottom flask, add 2-chloro-pyridin-3-ol (1.0 g, 7.72 mmol) and anhydrous N,N-Dimethylformamide (DMF) (15 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.387 g, 10.04 mmol, 1.3 equiv). Stir the suspension at 65 °C for 30 minutes to ensure complete deprotonation. The solution will typically darken slightly. -
Alkylation: Dropwise, add 1,1-difluoro-2-iodo-ethane (1.630 g, 8.49 mmol, 1.1 equiv).
-
Reaction: Maintain stirring at 65 °C for 16 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1) or LC-MS.
-
Workup: Cool the mixture to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine ( mL) to remove residual DMF. -
Purification: Dry over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the pure ether.
Protocol B: MOM Protection for Downstream Cross-Coupling
When the free hydroxyl group must be temporarily masked to allow for Palladium-catalyzed coupling at C2 or C5, Methoxymethyl (MOM) protection is the gold standard [4].
Step-by-Step Procedure:
-
Setup: Dissolve the chloropyridinol derivative (e.g., 5-bromo-2-chloro-pyridin-3-ol, 5.0 g, 23.9 mmol) in dry DMF (50 mL) at 0 °C under nitrogen.
-
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 g, 30.0 mmol, 1.25 equiv) in portions. Caution: Hydrogen gas evolution. Stir for 30 minutes at room temperature.
-
Protection: Cool back to 0 °C and add Chloromethyl methyl ether (MOMCl) (2.2 mL, 29.1 mmol, 1.2 equiv) dropwise. Stir for 1 hour at room temperature.
-
Workup: Quench carefully with ice water. Partition between EtOAc and water. Extract, dry, and concentrate to yield the MOM-protected intermediate, ready for Suzuki coupling.
Diagram 2: Experimental workflow for O-alkylation and subsequent downstream functionalization.
Advanced Applications in Drug Discovery & Methodology
Synthesis of Benzo[4,5]furopyridines
The unique 1,2-arrangement of the -Cl and -OH groups makes 2-chloro-3-hydroxypyridine an ideal precursor for fused tricyclic systems. Yue and Li (2002) demonstrated an elegant, concise synthesis of benzo[4,5]furo[3,2-b]pyridine starting directly from this intermediate. By taking advantage of the
Fully Regiocontrolled Polyarylation
In a landmark methodology paper, Schmitt et al. (2014) utilized 2-chloro-3-hydroxypyridine to synthesize the first prototypical pentaarylpyridine bearing five different substituents. The strategy hinged on using an O-Benzyl (O-Bn) protecting group at the C3 position. This group played a dual role: it directed subsequent bromination to the C5 position and was later converted into a reactive triflate (OTf) to allow for the final C-arylation step. This highlights the molecule's capacity to act as a programmable template for complex spatial arrangements [6].
Therapeutic Targets: Glucokinase Activators and S1P Modulators
In the pharmaceutical industry, derivatives of 2-chloro-3-hydroxypyridine are actively patented for high-value therapeutic targets:
-
Metabolic Diseases: It serves as a precursor for 2-heteroaryl-substituted benzimidazole derivatives, which function as Glucokinase (GK) activators. These compounds enhance glucose phosphorylation, offering a novel mechanism for treating Type 2 Diabetes [2].
-
Fibrosis and Autoimmune Disorders: The intermediate is utilized to synthesize Sphingosine 1-phosphate (S1P) receptor antagonists. By modulating S1P signaling, these compounds prevent aberrant cell proliferation and angiogenesis, showing promise in treating severe fibrotic and inflammatory diseases [4].
-
Dioxinopyridine Cores: The intermediate undergoes a Smiles rearrangement followed by base-mediated intramolecular cyclization to form 2,3-dihydro[1,4]dioxino[2,3-b]pyridines. This core is an aza-analogue of benzodioxin, widely explored for
-adrenergic receptor antagonism[7].
Conclusion
2-Chloro-3-hydroxypyridine is far more than a simple substituted heterocycle; it is a highly programmable synthetic platform. By understanding the electronic interplay between the
References
- European Patent Office. "EP1702919A1 - Novel 2-heteroaryl-substituted benzimidazole derivative." Google Patents.
- Canadian Intellectual Property Office. "CA2851445A1 - Novel oxazine derivatives and their use in the treatment of disease." Google Patents.
- European Patent Office. "EP3814357B1 - Heterocyclic and heteroaryl compounds for treating huntington's disease." Google Patents.
-
Yue, W. S., & Li, J. J. (2002). "A Concise Synthesis of All Four Possible Benzo[4,5]furopyridines via Palladium-Mediated Reactions." Organic Letters, 4(13), 2201-2203. Available at:[Link]
-
Schmitt, M., et al. (2014). "Fully Regiocontrolled Polyarylation of Pyridine." The Journal of Organic Chemistry, 79(6), 2731-2738. Available at:[Link]
Methodological & Application
Application Note: Strategic Synthesis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Executive Summary
This application note details the synthesis of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate , a critical heteroaromatic intermediate. This molecule features two distinct electrophilic sites: the 2-chloro position (susceptible to SNAr and oxidative addition) and the 3-sulfonate position (a pseudohalide highly active in Pd-catalyzed cross-couplings).
The protocol utilizes a base-mediated sulfonylation of 2-chloropyridin-3-ol with 4-chlorobenzenesulfonyl chloride . The method is optimized for regioselectivity, ease of purification, and scalability, ensuring a high-purity product suitable for downstream pharmaceutical applications.
Key Chemical Attributes
| Parameter | Specification |
| Target Molecule | 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate |
| Reaction Type | Nucleophilic Substitution at Sulfur (Sulfonylation) |
| Limiting Reagent | 2-Chloropyridin-3-ol (CAS: 6636-78-8) |
| Electrophile | 4-Chlorobenzenesulfonyl chloride (CAS: 98-60-2) |
| Expected Yield | 85% - 92% |
| Appearance | White to Off-White Crystalline Solid |
Chemical Strategy & Retrosynthesis
The synthesis relies on the nucleophilic attack of the deprotonated pyridyl oxygen onto the sulfonyl sulfur center.
Mechanistic Insight:
While 3-hydroxypyridines are amphoteric, the presence of the electron-withdrawing chlorine at the C2 position significantly acidifies the C3-hydroxyl group (
Retrosynthetic Logic (Graphviz)
Figure 1: Retrosynthetic disconnection revealing the esterification logic.[1][2]
Materials & Safety Equipment
Reagents
-
2-Chloropyridin-3-ol: >98% purity.[3][4] Note: Hygroscopic; store in desiccator.
-
4-Chlorobenzenesulfonyl chloride: >97%.[3][4][5] Note: Prone to hydrolysis; use fresh or recrystallized.
-
Dichloromethane (DCM): Anhydrous (max 0.05% H₂O).
-
Triethylamine (TEA): Base scavenger for HCl.
-
4-Dimethylaminopyridine (DMAP): Catalyst (5 mol%).
Safety Hazards[6]
-
Sulfonyl Chlorides: Corrosive, lachrymators. Reacts violently with water to form HCl.
-
DCM: Volatile, potential carcinogen. Use in a fume hood.
-
Pyridine Derivatives: Irritants; potential skin sensitizers.
Detailed Experimental Protocol
Scale: 10.0 mmol (Based on limiting reagent).
Phase 1: Reaction Setup
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet adapter.
-
Solvation: Charge the RBF with 2-Chloropyridin-3-ol (1.30 g, 10.0 mmol) and DMAP (61 mg, 0.5 mmol).
-
Solvent Addition: Add anhydrous DCM (40 mL) via syringe. Stir until fully dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) in one portion.
-
Observation: The solution may turn slightly yellow due to phenoxide formation.
-
-
Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.
Phase 2: Electrophile Addition
-
Reagent Prep: Dissolve 4-Chlorobenzenesulfonyl chloride (2.32 g, 11.0 mmol, 1.1 equiv) in DCM (10 mL) in a separate vial.
-
Dropwise Addition: Add the sulfonyl chloride solution dropwise to the reaction flask over 15 minutes using a pressure-equalizing addition funnel or syringe pump.
-
Control Point: Maintain internal temperature < 5 °C to prevent side reactions.
-
-
Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25 °C). Stir for 3–4 hours.
Phase 3: Monitoring & Quench
-
TLC Check: Elute a specialized aliquot in 30% EtOAc / 70% Hexanes .
-
Starting Material (Pyridine): Low R_f (polar).
-
Product: High R_f (approx 0.6–0.7).
-
Criterion: Reaction is complete when the starting material spot is invisible under UV (254 nm).
-
-
Quench: Once complete, dilute the reaction mixture with DCM (50 mL) and quench by adding 1M HCl (30 mL).
Phase 4: Workup & Purification
-
Extraction: Transfer to a separatory funnel. Separate the phases.
-
Washes:
-
Wash Organic layer with 1M HCl (2 x 30 mL) to ensure total removal of bases.
-
Wash with Saturated NaHCO₃ (2 x 30 mL) to remove hydrolyzed sulfonyl acid byproducts.
-
Wash with Brine (1 x 30 mL).
-
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter off the solids.[13]
-
Concentration: Evaporate the solvent under reduced pressure (Rotovap) at 35 °C to yield a crude solid.
-
Recrystallization (Recommended): Dissolve the crude solid in minimal boiling Ethanol . Allow to cool slowly to RT, then to 4 °C. Filter the white crystals.
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the isolated material must meet these criteria:
-
1H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic Pyridine protons. The C4-H (adjacent to the sulfonate) usually shifts downfield compared to the starting material due to the electron-withdrawing nature of the sulfonate ester.
-
Diagnostic Signal: The disappearance of the broad -OH singlet (typically >9 ppm) from the starting material.
-
Aromatic Region: Two distinct spin systems:
-
-
LC-MS:
-
Target Mass: Molecular Weight = 304.15 g/mol .
-
Ionization: ESI+ mode usually shows [M+H]+ = 304/306 (characteristic 3:1 Chlorine isotope pattern for two Cl atoms).
-
-
Melting Point:
-
Sharp melting range (typically between 85–100 °C depending on polymorph, check specific batch). Broad range indicates residual solvent or sulfonyl acid impurity.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh Sulfonyl Chloride. |
| Impurity: R_f ~ 0 | Residual Sulfonic Acid | Increase NaHCO₃ washes during workup. |
| Starting Material Remains | Incomplete Deprotonation | Ensure TEA is fresh. Increase reaction time or add 0.5 eq more Base. |
| Oil instead of Solid | Solvent Entrapment | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Substitution at Sulfur).
- Meyers, A. I., & Gabel, R. (1998). "Nucleophilic aromatic substitution of pyridyl sulfonates." Journal of Organic Chemistry.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 81136, 2-Chloropyridin-3-ol.
-
Sigma-Aldrich. (2023). Product Specification: 4-Chlorobenzenesulfonyl chloride.[5]
- Knochel, P., et al. (2008). "Functionalization of Pyridines via Sulfonate Intermediates." Angewandte Chemie International Edition. (Context for the utility of the target molecule).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. 2-Chloro-3-pyridinol | C5H4ClNO | CID 81136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 2-Chloro-3-hydroxypyridine(6636-78-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. Synthesis of diverse pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 9. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US6310214B1 - Process for the preparation of chloropyridine sulphonic acid chlorides - Google Patents [patents.google.com]
Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Chloro-3-pyridyl Sulfonates
Introduction & Strategic Rationale
The pyridine ring is a ubiquitous pharmacophore in modern drug discovery. Specifically, 2,3-disubstituted pyridines are highly sought-after motifs in the development of kinase inhibitors, GPCR ligands, and agrochemicals[1][2]. However, the direct, regioselective functionalization of adjacent positions on the pyridine ring presents a significant synthetic challenge due to steric hindrance and electronic deactivation.
To overcome this, 2-chloro-3-pyridyl sulfonates (such as triflates, tosylates, or mesylates) have emerged as powerful, orthogonally reactive building blocks[3]. By exploiting the differential reactivity between the C–O (sulfonate) and C–Cl bonds, chemists can perform sequential, chemoselective palladium-catalyzed cross-couplings. This application note details the mechanistic rationale, optimized conditions, and self-validating protocols for achieving absolute chemoselectivity when utilizing these dual-electrophile systems[4][5].
Mechanistic Causality: The Kinetics of Oxidative Addition
The success of this methodology hinges on the precise control of the oxidative addition step in the palladium catalytic cycle. In a 2-chloro-3-pyridyl sulfonate, there are two potential sites for palladium insertion:
-
C3 Position (C–OTf): The triflate group is an exceptional leaving group. The C–O bond here has a lower activation energy barrier for oxidative addition by an electron-rich Pd(0) species[3].
-
C2 Position (C–Cl): While the C–Cl bond is activated by the inductive electron-withdrawing effect of the adjacent pyridine nitrogen, its bond dissociation energy is intrinsically higher than that of the C–OTf bond.
The Causality of Ligand and Temperature Selection: To achieve exclusive coupling at the C3 position, the reaction conditions must be "tuned down." Using a bidentate ligand with a large bite angle (e.g., dppf) and maintaining a mild reaction temperature (60 °C) ensures that the thermal energy in the system is sufficient to overcome the C–OTf activation barrier, but strictly insufficient to cleave the C–Cl bond. Conversely, to subsequently functionalize the C2 position, the system must be "tuned up" using a bulky, electron-rich monodentate ligand (e.g., XPhos) and elevated temperatures (100 °C) to force the oxidative addition into the C–Cl bond.
Figure 1: Sequential chemoselective cross-coupling workflow for 2-chloro-3-pyridyl sulfonates.
Quantitative Data: Optimization of Chemoselectivity
The table below summarizes the optimization campaign for the initial Suzuki-Miyaura coupling at the C3 position. The goal is to maximize the C3-coupled product while suppressing the C2,C3-bis-coupled byproduct.
Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling at C3
| Catalyst System | Solvent | Temp (°C) | C3-Coupled Yield (%) | Bis-Coupled Yield (%) | Unreacted SM (%) |
| Pd(PPh₃)₄ (5 mol%) | Toluene | 100 | 45 | 35 | 10 |
| Pd(dppf)Cl₂ (5 mol%) | 1,4-Dioxane | 80 | 72 | 15 | 5 |
| Pd(dppf)Cl₂ (5 mol%) | Dioxane/H₂O (4:1) | 60 | 94 | < 2 | 0 |
| Pd₂(dba)₃ / XPhos | Toluene | 100 | 12 | 82 | 0 |
Data Interpretation: The use of Pd(PPh₃)₄ at 100 °C leads to poor chemoselectivity, resulting in a mixture of mono- and bis-coupled products. Switching to Pd(dppf)Cl₂ and lowering the temperature to 60 °C in an aqueous biphasic system completely shuts down the C2 reactivity, yielding 94% of the desired intermediate.
Self-Validating Experimental Protocols
Protocol A: Synthesis of 2-Chloro-3-pyridyl Trifluoromethanesulfonate
Purpose: To synthesize the highly reactive dual-electrophile starting material.
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve 2-chloro-3-hydroxypyridine (10.0 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add anhydrous pyridine (12.0 mmol).
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 11.0 mmol) over 15 minutes. Causality: Slow addition prevents localized heating and minimizes the formation of dark, polymeric byproducts.
-
Completion: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Validation Checkpoint: Analyze the crude product via ¹⁹F NMR. A sharp, distinct singlet at approximately -73.5 ppm confirms the successful installation of the triflate group.
Protocol B: Chemoselective Suzuki-Miyaura Coupling at C3
Purpose: To selectively couple an aryl boronic acid at the C3 position without disturbing the C2 chloride.
-
Setup: In a 50 mL Schlenk tube, combine 2-chloro-3-pyridyl triflate (5.0 mmol), arylboronic acid (5.5 mmol), and Na₂CO₃ (10.0 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.25 mmol, 5 mol%).
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 25 mL). Causality: Water is essential to dissolve the Na₂CO₃ base and accelerate the formation of the reactive boronate complex, ensuring transmetalation outpaces any potential C-Cl oxidative addition.
-
Reaction: Seal the tube and heat to 60 °C for 6 hours under vigorous stirring.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 × 20 mL). Dry the organic layer over MgSO₄ and purify via silica gel chromatography.
-
Validation Checkpoint: Monitor via LC-MS. The product must show an [M+H]⁺ peak with a characteristic 3:1 isotopic ratio (due to ³⁵Cl and ³⁷Cl), proving the chlorine atom is still intact. The absence of a peak corresponding to the bis-coupled mass confirms absolute chemoselectivity.
Protocol C: Orthogonal Buchwald-Hartwig Amination at C2
Purpose: To functionalize the remaining C2 chloride with an amine nucleophile.
-
Setup: In an oven-dried vial, combine the 3-aryl-2-chloropyridine intermediate from Protocol B (2.0 mmol), a primary or secondary amine (3.0 mmol), and NaOtBu (4.0 mmol).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.05 mmol, 2.5 mol%) and XPhos (0.10 mmol, 5 mol%). Causality: XPhos is a highly electron-rich, sterically demanding biaryl phosphine ligand that stabilizes the monomeric Pd(0) active species, drastically lowering the activation energy required to insert into the stubborn C2–Cl bond.
-
Reaction: Add anhydrous, degassed toluene (10 mL). Seal the vial and heat to 100 °C for 12 hours.
-
Validation Checkpoint: TLC analysis (Hexanes/EtOAc) should show complete consumption of the starting material. ¹H NMR of the purified product will show the disappearance of the amine N-H proton (if a secondary amine was used) and a shift in the pyridine ring protons, confirming successful C–N bond formation.
Mechanistic Visualization
The following catalytic cycle illustrates the precise mechanism during Protocol B, highlighting why the catalyst selectively engages the C–OTf bond.
Figure 2: Catalytic cycle detailing the chemoselective oxidative addition at the C-OTf bond.
Conclusion
The strategic use of 2-chloro-3-pyridyl sulfonates allows drug development professionals to rapidly assemble complex, multi-substituted pyridine architectures. By understanding the thermodynamic and kinetic principles governing palladium oxidative addition, chemists can manipulate ligands and temperatures to achieve perfect chemoselectivity. The self-validating protocols provided herein ensure high reproducibility and scalability for both academic research and industrial process chemistry.
References
-
A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. Available at:[4]
-
Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents | The Journal of Organic Chemistry. ACS Publications. Available at:[1]
-
Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents | Organic Letters. ACS Publications. Available at:[5]
-
Heck Reaction of Alkyl Halides and A-Selective Heck Reaction of Styrenes. Nanyang Technological University (NTU). Available at:[3]
-
WO2001096308A1 - 1,2-dihydropyridine compounds, process for preparation of the same and use thereof. Google Patents. Available at:[2]
Sources
Introduction: The Strategic Value of Pyridyl Sulfonates in Modern Synthesis
An Application Guide to Suzuki-Miyaura Coupling of Pyridyl Sulfonate Esters
The pyridine motif is a cornerstone of medicinal chemistry, embedded within a vast array of pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing carbon-carbon bonds, particularly for linking aromatic and heteroaromatic rings.[1][2][3] While pyridyl halides are common substrates, their synthesis can be challenging, or they may exhibit insufficient reactivity.
Pyridyl sulfonate esters—such as triflates, tosylates, and nonaflates—have emerged as highly effective electrophilic partners in these couplings.[4] Derived readily from abundant hydroxypyridines, they offer tunable reactivity and serve as powerful alternatives to traditional organohalides.[5][6][7] This guide provides an in-depth exploration of the mechanistic principles, reaction parameters, and practical protocols for successfully employing pyridyl sulfonate esters in Suzuki-Miyaura coupling reactions, tailored for researchers in synthetic and medicinal chemistry.
The Catalytic Cycle: A Mechanistic Blueprint
The efficacy of the Suzuki-Miyaura coupling hinges on a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rational optimization and troubleshooting.
-
Oxidative Addition : The cycle initiates with the insertion of a low-valent Palladium(0) species into the carbon-oxygen bond of the pyridyl sulfonate. This is typically the rate-determining step.[2][] The highly electron-withdrawing nature of the sulfonate group makes the pyridyl carbon sufficiently electrophilic for this transformation to occur, forming a Pd(II) complex.
-
Transmetalation : In this step, the organic moiety from the organoboron reagent (e.g., an aryl group from an arylboronic acid) is transferred to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), facilitating the transfer of the R-group to the palladium and displacing the sulfonate anion.[1][9]
-
Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the two organic ligands on the Pd(II) center couple and are expelled from its coordination sphere. This regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][2]
Caption: The palladium-catalyzed Suzuki-Miyaura cycle for pyridyl sulfonates.
Comparative Analysis of Pyridyl Sulfonate Esters
The choice of the sulfonate ester is a critical decision that balances reactivity with stability and cost. While highly reactive esters can overcome challenging couplings, they may be less stable. Conversely, more robust esters might require more forcing conditions.
| Sulfonate Ester | Leaving Group Abbreviation | Relative Reactivity | Stability | Key Considerations & Typical Use Cases |
| Triflate | -OTf | Very High | Moderate | The most common and highly reactive sulfonate. Excellent for difficult couplings but can be moisture-sensitive and costly.[6][10] |
| Nonaflate | -ONf | Very High | Moderate | Reactivity is comparable to or slightly greater than triflates. A powerful, albeit expensive, alternative. |
| Tosylatea | -OTs | Moderate | High | More stable and economical than triflates. Often requires more active catalyst systems (e.g., with bulky, electron-rich ligands) or higher temperatures.[4] |
| Mesylate | -OMs | Moderate-Low | High | Similar to tosylates in stability and cost but generally less reactive. Its use is less common but viable with optimized conditions.[11] |
| Sulfonyl Fluoride | -SO₂F | Varies | Very High | A newer class of electrophile (e.g., PyFluor) that couples via C-S activation. Highly stable but may require specific catalyst optimization.[12][13][14] |
Optimizing Key Reaction Parameters
Success in Suzuki-Miyaura couplings of pyridyl sulfonates lies in the careful selection and optimization of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source & Precatalyst : While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern precatalysts are often preferred.[][9] Buchwald precatalysts (e.g., G3-XPhos) or PEPPSI-type catalysts generate the active Pd(0) species in a controlled manner, offering greater air and moisture stability and improved reaction reproducibility.[15][16]
-
Ligands : The ligand stabilizes the palladium center and critically modulates its electronic and steric properties.[1][16]
-
Phosphine Ligands : These are the most common. Electron-rich and sterically bulky monodentate ligands like XPhos, SPhos, RuPhos, and PCy₃ are highly effective as they promote both the oxidative addition and reductive elimination steps.[2][4][] Bidentate ligands such as dppf are also widely used.[12]
-
N-Heterocyclic Carbenes (NHCs) : These are strong σ-donating ligands that form highly stable palladium complexes, making them excellent for challenging transformations where catalyst deactivation is a concern.[1][15]
-
-
Base : The base is essential for activating the boronic acid for transmetalation.[9] The choice of base is critical and substrate-dependent.
-
Inorganic Bases : Potassium phosphate (K₃PO₄) is a workhorse for couplings involving sulfonate esters, providing a good balance of reactivity without being overly harsh.[6][10] Carbonates (K₂CO₃, Cs₂CO₃) are also very common.
-
Fluoride Sources : Cesium fluoride (CsF) or potassium fluoride (KF) can be effective, particularly with boronic esters.
-
-
Solvent : Anhydrous, polar aprotic solvents are standard. 1,4-Dioxane, tetrahydrofuran (THF), and toluene are excellent choices.[6] In some cases, the addition of a small amount of water can be beneficial and accelerate the reaction.[12]
Application Protocols
Protocol 1: Preparation of Pyridyl Triflate from Hydroxypyridine
This protocol describes a general method for synthesizing the pyridyl sulfonate starting material, a crucial first step for the coupling reaction.
Materials & Reagents:
-
Hydroxypyridine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
An organic base (e.g., Pyridine or Triethylamine, 1.5 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)
-
Nitrogen or Argon supply
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hydroxypyridine in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the organic base (e.g., pyridine) to the solution and stir for 5 minutes.
-
Triflation: Add the triflic anhydride dropwise via syringe. A color change and/or formation of a precipitate (pyridinium triflate salt) may be observed.
-
Reaction: Allow the reaction to stir at 0 °C and warm to room temperature over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude pyridyl triflate can often be used directly or purified further by silica gel column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of a Pyridyl Triflate with an Arylboronic Acid
This protocol provides a robust starting point for the cross-coupling reaction. Optimization of catalyst, ligand, and base may be required for specific substrates.
Caption: A typical step-by-step workflow for the coupling protocol.
Materials & Reagents:
-
Pyridyl Triflate (1.0 equiv)
-
Arylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst: e.g., Pd(PPh₃)₄ (5-10 mol%) or Pd₂(dba)₃ (2.5 mol%)
-
Ligand (if not using a pre-ligated catalyst): e.g., PPh₃ (10 mol%)
-
Base: Anhydrous K₃PO₄ (3.0 equiv)
-
Solvent: Anhydrous, degassed 1,4-dioxane
-
Nitrogen or Argon supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Setup: To a flame-dried Schlenk tube, add the pyridyl triflate, arylboronic acid, and potassium phosphate.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Inerting: Seal the tube, and evacuate and backfill with N₂ or Ar three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired biaryl product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd(0)).2. Insufficiently active ligand/base combination.3. Reaction temperature too low. | 1. Use a stable precatalyst. Ensure rigorous degassing of solvent.2. Screen more electron-rich, bulky ligands (e.g., XPhos) and a stronger base (e.g., Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | 1. Boronic acid instability.2. Base is too strong or conditions are too harsh.3. Presence of excess water. | 1. Use the corresponding boronic acid pinacol ester or MIDA boronate for enhanced stability.2. Switch to a milder base like K₃PO₄ or KF.3. Ensure the use of anhydrous solvent and reagents. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction vessel.2. Catalyst system promotes homocoupling. | 1. Improve the degassing procedure (freeze-pump-thaw cycles are highly effective).2. Screen different palladium sources and ligands. |
| Hydrolysis of Sulfonate | 1. Sulfonate ester is unstable to the conditions.2. Base is too nucleophilic or reaction time is too long. | 1. Switch to a more stable sulfonate (e.g., from triflate to tosylate) and adjust conditions accordingly.2. Use a non-nucleophilic base (e.g., K₃PO₄) and monitor carefully to avoid unnecessarily long reaction times. |
Conclusion
The Suzuki-Miyaura coupling of pyridyl sulfonate esters is a formidable strategy in the synthetic chemist's toolkit. By leveraging the accessibility of hydroxypyridines and the tunable reactivity of sulfonate leaving groups, this methodology provides a reliable and versatile pathway to complex, high-value pyridine-containing molecules. A thorough understanding of the underlying mechanism and the interplay between the catalyst, ligand, base, and substrate allows for the rational design of robust protocols, accelerating the discovery and development of novel chemical entities across the scientific landscape.
References
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. RSC Advances. [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Semantic Scholar. [Link]
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. National Institutes of Health. [Link]
-
Palladium-catalyzed Suzuki-Miyaura coupling of pyridyl-2-boronic esters with aryl halides using highly active and air-stable phosphine chloride and oxide ligands. PubMed. [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. RSC Publishing. [Link]
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. PubMed. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ScienceDirect. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. ResearchGate. [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. RSC Publishing. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed. [Link]
-
A versatile palladium catalyst system for Suzuki–Miyaura coupling of alkenyl tosylates and mesylates. RSC Publishing. [Link]
-
Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. Amanote Research. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar. [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 5. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 9. Suzuki Coupling [organic-chemistry.org]
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- 11. A versatile palladium catalyst system for Suzuki–Miyaura coupling of alkenyl tosylates and mesylates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. researchgate.net [researchgate.net]
- 16. Yoneda Labs [yonedalabs.com]
Activation of 2-chloro-3-hydroxypyridine with 4-chlorobenzenesulfonyl chloride: A Detailed Guide for Synthetic Chemists
Introduction: Strategic Importance in Medicinal Chemistry
The activation of hydroxyl groups on heterocyclic scaffolds is a cornerstone of modern drug discovery and development. The transformation of the relatively unreactive hydroxyl group into a sulfonate ester, such as a 4-chlorobenzenesulfonate, provides a highly effective leaving group for subsequent nucleophilic substitution reactions. This activation is particularly crucial in the synthesis of complex pharmaceutical intermediates. 2-chloro-3-hydroxypyridine is a valuable building block in medicinal chemistry, and its effective activation opens avenues for the introduction of a wide array of functional groups at the 3-position of the pyridine ring, enabling the exploration of structure-activity relationships in drug design. This document provides a comprehensive guide to the activation of 2-chloro-3-hydroxypyridine with 4-chlorobenzenesulfonyl chloride, detailing the mechanistic underpinnings, a robust experimental protocol, and essential safety considerations.
Mechanistic Insights: The Dual Role of Pyridine
The reaction between an alcohol, such as 2-chloro-3-hydroxypyridine, and a sulfonyl chloride is fundamentally a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The reaction is typically facilitated by a base, with pyridine being a common and effective choice. Pyridine serves a dual purpose in this transformation: as an acid scavenger and as a nucleophilic catalyst.[1]
-
Acid Scavenger: The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting materials and any basic nitrogen atoms in the reaction mixture, thereby deactivating them. Pyridine, as a moderately weak base, effectively neutralizes the HCl as it is formed, driving the reaction to completion.[1]
-
Nucleophilic Catalyst: In many cases, pyridine can act as a nucleophilic catalyst by first reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt.[1][2] This intermediate is more susceptible to nucleophilic attack by the hydroxyl group of the 2-chloro-3-hydroxypyridine than the sulfonyl chloride itself. This catalytic pathway can significantly accelerate the rate of reaction.
The overall transformation is illustrated below:
Caption: Reaction workflow for the activation of 2-chloro-3-hydroxypyridine.
Quantitative Data Summary
The following table provides a summary of the key quantitative parameters for the described protocol.
| Parameter | Value | Notes |
| Reactants | ||
| 2-chloro-3-hydroxypyridine | 1.0 eq | Starting material |
| 4-chlorobenzenesulfonyl chloride | 1.1 - 1.2 eq | Slight excess to ensure complete conversion |
| Pyridine | 2.0 - 3.0 eq | Acts as solvent and acid scavenger |
| Dichloromethane (DCM) | 5 - 10 mL/mmol | Anhydrous, as a co-solvent |
| Reaction Conditions | ||
| Temperature | 0 °C to room temp. | Initial cooling to control exothermicity |
| Reaction Time | 4 - 12 hours | Monitored by TLC |
| Work-up & Purification | ||
| Quenching solution | 1M HCl (aq) | To remove excess pyridine |
| Extraction solvent | Dichloromethane (DCM) | |
| Drying agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification method | Column chromatography | Silica gel, eluent: Hexanes/Ethyl Acetate gradient |
| Expected Yield | 75 - 90% | Dependent on purity of starting materials and reaction scale |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the activation of 2-chloro-3-hydroxypyridine with 4-chlorobenzenesulfonyl chloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.[3][4]
Materials and Equipment:
-
2-chloro-3-hydroxypyridine
-
4-chlorobenzenesulfonyl chloride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous dichloromethane (5-10 mL per mmol of substrate).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (2.0 - 3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Dissolve 4-chlorobenzenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing cold 1M HCl solution. The volume of the HCl solution should be approximately twice the volume of the organic layer. This step protonates and dissolves the excess pyridine.
-
Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate as the eluent to afford the pure 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine.
Caption: Experimental workflow for the synthesis of 2-chloro-3-(4-chlorophenylsulfonyloxy)pyridine.
Safety and Handling Precautions
-
4-chlorobenzenesulfonyl chloride: This reagent is corrosive and lachrymatory. It reacts with water and moisture, releasing HCl gas.[5][6] Handle in a fume hood and wear appropriate PPE, including gloves, safety glasses, and a lab coat.[5][6]
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The quenching of the reaction with HCl is an exothermic process. Perform this step slowly and with cooling if necessary.
Conclusion
The activation of 2-chloro-3-hydroxypyridine with 4-chlorobenzenesulfonyl chloride is a reliable and efficient method for preparing a key synthetic intermediate. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety guidelines, researchers can confidently employ this transformation in their synthetic endeavors. The resulting sulfonate ester is a versatile substrate for a variety of nucleophilic displacement reactions, providing access to a diverse range of 3-substituted pyridine derivatives for applications in drug discovery and materials science.
References
-
Proprep. Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Available at: [Link]
-
Lookchem. 4-CHLOROSULFONYL-PYRIDINIUM, CHLORIDE SDS, 489430-50-4 Safety Data Sheets. Available at: [Link]
-
Lookchem. 4-Chloro-3-Pyridine-sulfonyl-chloride Safety Data Sheets(SDS). Available at: [Link]
-
RSC Publishing. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Available at: [Link]
-
Semantic Scholar. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. Available at: [Link]
-
Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols? Available at: [Link]
-
Aozun Yazhou Chemical. 4-Chlorobenzenesulfonyl Chloride MSDS. Available at: [Link]
-
European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine. Available at: [Link]
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- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Scalable Synthesis of Chloropyridyl Sulfonate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropyridyl sulfonate esters are a critical class of compounds in modern drug discovery and development. Their utility stems from the unique combination of the chloropyridine moiety, a common pharmacophore, and the sulfonate ester group, which acts as an excellent leaving group in nucleophilic substitution reactions. This dual functionality makes them valuable intermediates for the synthesis of a wide array of complex molecules with potential therapeutic applications. For instance, they are key building blocks in the synthesis of certain antiviral agents.[1] The development of scalable, robust, and safe synthetic methods for these esters is therefore of paramount importance to the pharmaceutical industry.
This guide provides detailed application notes and protocols for two distinct and scalable methods for the synthesis of chloropyridyl sulfonate esters. It is designed to offer not just procedural steps, but also the underlying scientific rationale, safety considerations, and practical insights to empower researchers in their synthetic endeavors.
Method 1: Classical Sulfonylation of Chloropyridinols
This widely-used method involves the reaction of a chloropyridinol with a sulfonyl chloride in the presence of a base.[2][3] The base is crucial for neutralizing the hydrogen chloride generated during the reaction.[3] This approach is favored for its reliability and the commercial availability of a wide range of starting materials.
Causality and Experimental Choices
The choice of sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) allows for the introduction of different sulfonate ester groups (mesylate, tosylate), which can influence the reactivity of the final product. The selection of the base and solvent system is critical for optimizing the reaction yield and minimizing side reactions. A non-nucleophilic base like triethylamine or pyridine is typically used to avoid competition with the chloropyridinol.[3] Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the sulfonyl chloride.[3]
Protocol 1: Synthesis of 5-Chloropyridin-3-yl Methanesulfonate
This protocol details the synthesis of a representative chloropyridyl mesylate.
Materials:
-
5-Chloro-3-hydroxypyridine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-chloro-3-hydroxypyridine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath.
-
Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture via a dropping funnel over 15-20 minutes, ensuring the temperature remains at 0 °C.[3]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and then with saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 5-chloropyridin-3-yl methanesulfonate can be further purified by column chromatography on silica gel or by recrystallization, if necessary.
Data Presentation: Comparison of Reaction Parameters
| Parameter | Condition | Rationale |
| Temperature | 0 °C to room temperature | Controls the exothermic reaction and minimizes side product formation. |
| Base | Triethylamine (1.5 eq.) | Neutralizes HCl byproduct without competing as a nucleophile. |
| Solvent | Anhydrous Dichloromethane | Aprotic solvent prevents hydrolysis of the sulfonyl chloride. |
| Stoichiometry | MsCl (1.2 eq.) | Ensures complete consumption of the starting chloropyridinol. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-chloropyridin-3-yl methanesulfonate.
Method 2: Copper-Assisted Sulfonylation of Hydroxypyridines
A more recent and innovative approach involves the copper-assisted cross-coupling reaction of hydroxypyridines with sodium sulfinates.[4][5] This method offers a milder and more efficient alternative to the traditional use of unstable and corrosive sulfonyl chlorides.[4][5]
Causality and Experimental Choices
This protocol utilizes a readily available and inexpensive copper salt, such as copper(II) bromide (CuBr₂), as a promoter for the reaction.[4][5] The use of stable and easy-to-handle sodium sulfinates as the sulfonylation reagent is a key advantage of this method.[4][5] The reaction proceeds under mild conditions and demonstrates good functional group tolerance.[4][5]
Protocol 2: Copper-Assisted Synthesis of Pyridinyl Tosylates
This protocol is adapted from a reported copper-assisted method for the synthesis of pyridinyl tosylates.[4][5]
Materials:
-
Chlorohydroxypyridine
-
Sodium p-toluenesulfinate
-
Copper(II) Bromide (CuBr₂)
-
Solvent (e.g., Acetonitrile)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a reaction vessel, combine the chlorohydroxypyridine (1.0 equivalent), sodium p-toluenesulfinate (1.5 equivalents), and copper(II) bromide (1.0 equivalent).
-
Solvent Addition: Add the appropriate solvent (e.g., acetonitrile) to the reaction mixture.
-
Heating: Heat the reaction mixture to the optimal temperature (e.g., 90 °C) and stir for the required reaction time (e.g., 24 hours).[5]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: The product can be isolated and purified using standard techniques such as column chromatography.
Data Presentation: Comparison of Sulfonylation Methods
| Feature | Method 1: Classical Sulfonylation | Method 2: Copper-Assisted Sulfonylation |
| Sulfonylating Agent | Sulfonyl Chlorides (e.g., MsCl, TsCl) | Sodium Sulfinates (e.g., Sodium p-toluenesulfinate) |
| Reagent Stability | Sulfonyl chlorides are often unstable and corrosive.[5] | Sodium sulfinates are stable and easy to handle.[4][5] |
| Catalyst/Promoter | Base (e.g., Triethylamine, Pyridine) | Copper(II) Bromide (CuBr₂) |
| Reaction Conditions | Often requires low temperatures initially. | Mild heating is typically required.[5] |
| Scalability | Well-established for large-scale synthesis. | Demonstrates potential for gram-scale synthesis.[5] |
Logical Relationship Diagram
Caption: General relationship between reactants, conditions, and products.
Safety Considerations
The synthesis of chloropyridyl sulfonate esters requires careful handling of potentially hazardous materials.
-
Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive.[5][6][7] They can cause severe skin and eye burns.[6][7][8] Always handle sulfonyl chlorides in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][8] Avoid contact with water, as this can lead to the release of toxic and corrosive gases.[6]
-
Copper(II) Bromide: While less hazardous than sulfonyl chlorides, copper salts should still be handled with care. Avoid inhalation of dust and skin contact.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and minimize exposure.
-
General Precautions: Always review the Safety Data Sheet (SDS) for all chemicals before use.[7] Ensure that appropriate emergency equipment, such as a safety shower and eyewash station, is readily accessible.
Future Trends: Continuous Flow Synthesis
For large-scale industrial production, continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability.[9][10] The use of microreactors can allow for precise control over reaction parameters such as temperature and mixing, leading to higher yields and purity.[9][11] This technology is particularly well-suited for handling hazardous reagents and exothermic reactions, making it a promising avenue for the future synthesis of chloropyridyl sulfonate esters.[10][11]
Conclusion
The scalable synthesis of chloropyridyl sulfonate esters is a critical aspect of modern pharmaceutical development. This guide has provided detailed protocols and insights into two robust synthetic methods: the classical sulfonylation of chloropyridinols and a modern copper-assisted approach. By understanding the underlying principles, adhering to strict safety protocols, and considering emerging technologies like continuous flow chemistry, researchers can effectively and safely produce these valuable intermediates for the advancement of new medicines.
References
- What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
- Synthesis of 2-Chloropyridine-6-sulfonic acid - PrepChem.com.
- Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - Semantic Scholar.
- WO2012074822A1 - Sulfonation in continuous-flow microreactors - Google Patents. (2012, June 7).
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. (2015, November 26).
- Styrenesulfonyl Chloride - SAFETY DATA SHEET.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17).
- Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC.
- Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
- Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC.
- SAFETY DATA SHEET - Fisher Scientific. (2008, February 21).
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations - European Journal of Chemistry. (2024, September 30).
- A preparation of 2-chloropyridine / - ResearchGate.
- NaClO2-mediated preparation of pyridine-2-sulfonyl chlorides and synthesis of chiral sulfonamides | Request PDF - ResearchGate.
- EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters - Google Patents.
- A Comprehensive Approach to the Synthesis of Sulfate Esters - ResearchGate. (2025, August 6).
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20).
- Welcome To Hyma Synthesis Pvt. Ltd.
- Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal.
- Application Notes and Protocols for the Synthesis of Sulfonate Esters from Alcohols - Benchchem.
- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations | European Journal of Chemistry. (2024, September 30).
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- 02.11 Formation of Sulfonate Esters from Alcohols - YouTube. (2020, May 29).
- A simple method for the synthesis of sulfonic esters - ResearchGate. (2025, August 6).
- US7842834B2 - Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts - Google Patents.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25).
- US3937721A - Method for the preparation of sulfonic acid esters from free sulfonic acids - Google Patents.
- Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF - ResearchGate. (2025, December 11).
- Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery.
Sources
- 1. Design, synthesis and antiviral efficacy of a series of potent chloropyridyl ester-derived SARS-CoV 3CLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nj.gov [nj.gov]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 11. WO2012074822A1 - Sulfonation in continuous-flow microreactors - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Stability Protocols for 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Ticket ID: #STAB-PYR-004 Status: Open Priority: Critical Subject: Prevention of Hydrolytic Degradation in Pyridyl Sulfonate Esters
Executive Summary & Chemical Context
Compound: 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Class: Heteroaryl Sulfonate Ester
Primary Application: Electrophilic partner in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitution (
The Core Issue: This compound is significantly more labile than standard phenyl tosylates. The electron-deficient nature of the 2-chloro-3-pyridyl moiety makes the corresponding oxygen anion (the leaving group) highly stable. Consequently, the sulfur center is "hot" and exceptionally prone to nucleophilic attack by water or hydroxide.
Support Directive: This guide provides a self-validating protocol to prevent hydrolysis during storage and reaction setup. Follow these steps to maintain reagent integrity.
The Mechanism of Failure (Why it Hydrolyzes)
Understanding the degradation pathway is the first step in prevention. Unlike alkyl sulfonates (which often degrade via C-O cleavage), aryl and heteroaryl sulfonates degrade via S-O cleavage .
Degradation Pathway
The hydrolysis is driven by the nucleophilic attack of water (or hydroxide) on the sulfonyl sulfur atom.
-
Nucleophilic Attack: Water attacks the electrophilic Sulfur (VI) atom.
-
Transition State: A trigonal bipyramidal intermediate forms.[1]
-
Collapse: The bond between Sulfur and the Pyridyl Oxygen breaks.
-
Product Release: Generates 4-chlorobenzenesulfonic acid and 2-chloro-3-hydroxypyridine.
Critical Insight: The chlorine atom at the C2 position of the pyridine ring is electron-withdrawing (inductive effect, -I). This lowers the
of the leaving group (2-chloro-3-hydroxypyridine), making the sulfonate bond significantly weaker than in unsubstituted pyridyl sulfonates.
Visualizing the Pathway
[2]
Storage & Handling Protocols
To prevent the mechanism described above, you must eliminate the nucleophile (Water) and the catalyst (Base/Heat).
Storage Specifications
| Parameter | Specification | Technical Rationale |
| Temperature | -20°C (Freezer) | Reduces kinetic energy, slowing the rate of hydrolysis ( |
| Atmosphere | Argon or Nitrogen | Displaces atmospheric moisture. |
| Container | Amber Glass, Parafilm/Teflon Tape | Prevents photodegradation (though less likely) and moisture ingress. |
| Desiccant | P2O5 or Activated Sieves | Active scavenging of headspace moisture. |
Solvent Compatibility Guide
Rule of Thumb: Never use protic solvents (Alcohol/Water) for storage or stock solutions.
| Solvent Class | Recommendation | Notes |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Will cause alcoholysis (transesterification) rapidly, especially with base. |
| Chlorinated (DCM, CHCl3) | Excellent | Good solubility, non-nucleophilic. Ensure acid-free (pass through basic alumina if unsure). |
| Ethers (THF, Dioxane) | Good | Must be anhydrous (BHT stabilized is fine). |
| Polar Aprotic (DMF, DMSO) | Use with Caution | Highly hygroscopic. Only use if freshly distilled or from a sealed septum bottle. |
| Water | Fatal | Immediate degradation. |
Troubleshooting & FAQ
Ticket #402: "I see a new peak in my LCMS."
Q: I stored the compound in DMSO at room temperature for 2 days. Now I see a mass of ~129 Da (ES-) or ~130 Da (ES+). Is my compound gone?
A: Yes.
-
Diagnosis: You have hydrolyzed the ester.[2][3] The mass 129/130 corresponds to 2-chloro-3-hydroxypyridine (the leaving group).
-
Root Cause: DMSO is hygroscopic. It absorbed water from the air, which attacked your sulfonate.
-
Fix: Make DMSO solutions immediately before use. Do not store them.
Ticket #515: "Reaction Yield is <10%."
Q: I am trying a Suzuki coupling using K2CO3 in Dioxane/Water (4:1). The starting material disappears, but I get no product.
A: Hydrolysis is outcompeting Coupling.
-
Diagnosis: In a biphasic system with water and base (
), the hydroxide ion is a better nucleophile than your boronic acid is a transmetallation partner. -
Protocol Adjustment:
-
Switch to anhydrous conditions .
-
Use CsF or K3PO4 in dry Dioxane or Toluene.
-
If water is strictly required for the boronic acid, minimize the volume and lower the temperature.
-
Ticket #601: "How do I dry this compound?"
Q: The solid looks sticky/wet. Can I put it in the oven?
A: Do NOT use a standard oven.
-
Risk: Heat + trace moisture = accelerated autocatalytic hydrolysis. The sulfonic acid produced will catalyze further degradation.
-
Procedure: Dry in a vacuum desiccator over
at Room Temperature for 24 hours.
Diagnostic Workflow (Decision Tree)
Use this flow to determine if your batch is compromised or if your reaction conditions are unsafe.
References & Authority
-
Mechanism of Sulfonate Hydrolysis:
-
Williams, S. J., et al. (2014). "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." The Journal of Organic Chemistry. This paper details the transition states (concerted vs. stepwise) for aryl sulfonate hydrolysis.
-
-
Reactivity of Pyridyl Sulfonates:
-
General Nucleophilic Substitution at Sulfur:
-
Mikolajczyk, M., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur." MDPI Molecules. Explains the
-like mechanism at the sulfur center, relevant for understanding why steric bulk or electron withdrawal affects stability.
-
-
Reaction Context (Cross-Coupling):
-
Lott, J., et al. (2017). "Base-Mediated C4-Selective C-H Sulfonylation of Pyridine." Chemistry – A European Journal. Demonstrates the use of pyridyl sulfonates/sulfinates in synthesis and the necessity of controlling base/nucleophile interactions.
-
Sources
- 1. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in the synthesis and transformations of sulfinate esters - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00797F [pubs.rsc.org]
- 5. 2-Chloro-pyridine-3-sulfonic acid amide | C5H5ClN2O2S | CID 12234445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing O-Sulfonylation of 2-Chloro-3-hydroxypyridine
Note on Terminology: In legacy translations and certain patent literature, the introduction of a sulfonyl group to a hydroxyl moiety is occasionally referred to as "sulfocylation." In modern synthetic chemistry, this is correctly termed O-sulfonylation (e.g., triflation, tosylation, or mesylation).
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific kinetic and thermodynamic challenges associated with the O-sulfonylation of 2-chloro-3-hydroxypyridine. This transformation is a critical step in drug discovery, particularly for activating the C3 position for downstream Suzuki-Miyaura or Stille cross-coupling reactions[1].
Mechanistic Insights: The Causality of Yield Loss
The primary challenge in sulfonylating 2-chloro-3-hydroxypyridine lies in the electronic environment of the pyridine ring. The highly electronegative chlorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly reduces the pKa of the adjacent C3-hydroxyl group and, consequently, decreases the nucleophilicity of the resulting pyridin-3-olate anion.
If the base selected is too weak, the equilibrium favors the protonated phenol, leading to stalled conversions. Conversely, if the electrophile is too harsh and temperature is not strictly controlled, the pyridine nitrogen can act as a competing nucleophile, leading to irreversible N-sulfonylation and the formation of tarry degradation products.
Reaction Workflow & Failure Modes
Reaction pathway for the O-sulfonylation of 2-chloro-3-hydroxypyridine detailing failure modes.
Troubleshooting FAQs
Q1: My tosylation reaction stalls at 60% conversion when using triethylamine (Et₃N) and TsCl in DCM. How can I drive it to completion? Causality: Et₃N is often insufficiently basic to maintain complete deprotonation of 2-chloro-3-hydroxypyridine in non-polar solvents. Furthermore, TsCl is highly susceptible to hydrolysis if the Et₃N or solvent contains trace moisture. Solution: Switch to a biphasic Schotten-Baumann system (e.g., aqueous K₂CO₃ in DCM). The aqueous layer acts as a sink for the generated HCl, driving the equilibrium forward, while the biphasic nature protects the unreacted TsCl from rapid hydrolysis.
Q2: I am attempting a triflation using trifluoromethanesulfonic anhydride (Tf₂O), but I observe a black, tarry mixture and low yields. What is happening? Causality: Tf₂O is an exceptionally hard and reactive electrophile. At elevated temperatures (above -78 °C), it can attack the pyridine nitrogen rather than the oxygen, forming an unstable N-trifluoromethylsulfonyl pyridinium salt. This intermediate rapidly decomposes into oligomeric tar. Solution: You must strictly control the temperature at -78 °C during the addition of Tf₂O. Alternatively, substitute Tf₂O with a milder triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent, PhNTf₂), which is highly selective for oxygen over nitrogen[1].
Q3: Can I use methanesulfonyl chloride (MsCl) instead of Tf₂O if my ultimate goal is a Suzuki cross-coupling? Causality: While MsCl will successfully form the mesylate, the C–O bond in a mesylate is significantly stronger than in a triflate. During palladium-catalyzed cross-coupling, the oxidative addition of Pd(0) into the C–OMs bond is kinetically slow. Because your substrate contains a C2-chlorine, the palladium will likely insert into the C–Cl bond instead, leading to the wrong regioisomer. Solution: For C3-functionalization, you must use a triflate to ensure the C–O activation kinetically outcompetes the C–Cl activation[1].
Quantitative Optimization Data
To assist in your experimental design, the following table summarizes the expected yield outcomes based on the combination of sulfonylating agents, bases, and solvents.
| Sulfonylating Agent | Base System | Solvent | Temp (°C) | Typical Yield (%) | Primary Failure Mode |
| TsCl | Et₃N (1.5 eq) | DCM | 25 | 40 - 60 | Incomplete conversion; Reagent hydrolysis |
| TsCl | K₂CO₃ (aq, 3.0 eq) | DCM / H₂O | 25 | 85 - 95 | None (Optimal for Tosylation) |
| Tf₂O | Pyridine (2.0 eq) | DCM | 0 | < 20 | Tarry decomposition; N-sulfonylation |
| Tf₂O | NaH (1.1 eq) | THF | -78 to 0 | 75 - 85 | Trace moisture degrades NaH[2] |
| PhNTf₂ | DIPEA (2.0 eq) | DMF | 25 | 80 - 90 | Slow reaction rate (requires 12-24h) |
Self-Validating Experimental Protocol
The following methodology details the synthesis of 2-chloro-3-pyridinyl trifluoromethanesulfonate . This protocol is designed as a self-validating system—meaning it includes specific visual and physical checkpoints to ensure the chemistry is proceeding correctly at each stage[2].
Materials Required:
-
2-Chloro-3-hydroxypyridine (1.0 equiv)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with dry nitrogen. Charge the flask with 2-chloro-3-hydroxypyridine (15.8 mmol) and anhydrous THF (30 mL).
-
Deprotonation (Validation Step): Cool the solution to 0 °C using an ice-water bath. Slowly add the NaH dispersion in small portions.
-
Self-Validation Checkpoint: You must observe immediate effervescence (H₂ gas evolution). This visual cue confirms the NaH is active and deprotonation is occurring. Stir for 15–30 minutes until gas evolution completely ceases. The solution will shift to a clear or slightly yellow tint, validating the complete formation of the active sodium pyridin-3-olate alkoxide[2].
-
-
Electrophilic Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature has stabilized. Dropwise, add Tf₂O over 15 minutes via a syringe pump.
-
Causality: Dropping the temperature to -78 °C suppresses the kinetic pathway leading to N-sulfonylation, ensuring the hard electrophile reacts exclusively with the oxygen anion.
-
-
Reaction Progression: Allow the reaction to stir at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to 0 °C over 2 hours.
-
Quenching & Isolation: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure triflate.
References
-
Schmitt, C., et al. "Synthesis of fully arylated (hetero)arenes." Chemical Communications, Royal Society of Chemistry, 2016. URL:[Link]
- Umemura, M., et al. "Fungal cell wall synthesis gene." US Patent 7910712B2, Google Patents, 2011.
Sources
Technical Support Center: Purification of Unstable Pyridyl Sulfonate Esters
Current Status: Online Agent: Senior Application Scientist Topic: Stabilization and Purification of Pyridyl Sulfonates (Tosylates, Mesylates, Triflates)
Introduction: Why is my compound decomposing?
Pyridyl sulfonate esters (e.g., pyridine-X-sulfonates) are notoriously unstable intermediates. If your clear oil turned into a black tar overnight or your product "vanished" on a silica column, you are likely experiencing one of two failure modes:
-
Intermolecular Self-Quaternization (N-Alkylation): The basic nitrogen atom of one pyridine molecule acts as a nucleophile, attacking the electrophilic sulfonate carbon of a neighbor. This chain reaction creates ionic pyridinium salts (the "black tar").
-
Acid-Catalyzed Hydrolysis/Adsorption: Standard silica gel is acidic (
). This protonates the pyridine ring (causing it to stick/streak) or catalyzes the hydrolysis of the sulfonate ester back to the alcohol.
This guide provides the protocols to arrest these mechanisms.
Module 1: The Instability Mechanism
Understanding the enemy is the first step. The diagram below illustrates the "Self-Destruct" pathway where the compound polymerizes into a salt.
Figure 1: Mechanism of self-quaternization and silica adsorption. The basic nitrogen attacks the leaving group of a neighboring molecule.
Module 2: Chromatography Survival Guide
Standard flash chromatography is often fatal for these compounds. You must modify the stationary phase to suppress acidity.[1]
Troubleshooting Q&A
Q: My compound streaks across the entire column (tailing). Why?
A: The acidic silanol groups (
Q: Can I just add Triethylamine (TEA) to the eluent? A: Adding TEA to the mobile phase helps, but pre-treating the silica is superior. If you only add it to the eluent, the "front" of your column remains acidic until the TEA wave catches up, potentially destroying your compound during loading.
Protocol A: Triethylamine (TEA) Deactivated Silica
Best for: Moderately unstable tosylates/mesylates.
-
Slurry Preparation: Prepare your silica slurry using a solvent mixture of Hexanes/EtOAc (or DCM) + 2-5% Triethylamine .
-
Packing: Pour the slurry into the column.
-
Flushing: Flush the column with 2-3 column volumes (CV) of the TEA-containing solvent. This ensures every acidic site on the silica is neutralized (buffered) before your sample touches it.
-
Elution: Run your chromatography using your standard gradient. You can maintain 1% TEA in the eluent, though often the pre-treatment is sufficient.
-
Sample Loading: Load the sample as a liquid (if possible) or adsorbed onto celite or basic alumina . Do not dry-load on standard silica.
Protocol B: Basic Alumina Chromatography
Best for: Highly acid-sensitive compounds or when TEA fails.
Basic alumina (
-
Selection: Use Brockmann Grade III Basic Alumina. (Grade I is too active and may cause elimination reactions; add water to deactivate to Grade III if necessary).
-
Solvent System: Alumina is more polar than silica. You will likely need a less polar solvent system (e.g., if you used 50% EtOAc on Silica, try 10-20% EtOAc on Alumina).
-
Execution: Run the column rapidly.
Comparison of Stationary Phases
| Feature | Standard Silica | TEA-Buffered Silica | Basic Alumina |
| Acidity (pH) | Acidic (4-5) | Neutral/Basic (7-8) | Basic (9-10) |
| Risk of Hydrolysis | High | Low | Low |
| Risk of Tailing | High | Low | Very Low |
| Separation Power | High | High | Moderate |
| Cost | Low | Low | High |
Module 3: Non-Chromatographic Workflows
If your pyridyl sulfonate is a triflate (trifluoromethanesulfonate), it is likely too reactive for chromatography. Triflates are powerful electrophiles and will hydrolyze or quaternize rapidly.
Protocol C: Rapid Cold Extraction (Workup)
Essential for stopping hydrolysis immediately after synthesis.
-
Quench: Pour the reaction mixture into ice-cold Saturated NaHCO3 .
-
Extract: Use cold Ether or DCM. Shake vigorously but briefly.
-
Wash: Wash organic layer with cold water (to remove salts) and cold brine.
-
Dry: Dry over MgSO4 (Magnesium Sulfate) or Na2SO4 .
-
Note: MgSO4 is slightly acidic; Na2SO4 is neutral. For extremely sensitive triflates, use Na2SO4 and filter quickly.
-
-
Concentrate: Rotovap at <30°C . Do not heat the bath.
Protocol D: Crystallization (The "Solid" Route)
Best for: 2-Pyridyl Triflates and Tosylates that are solid at RT.
Many pyridyl sulfonates are crystalline solids if pure. Crystallization avoids the heat of distillation and the acidity of silica.
-
Dissolve: Dissolve the crude solid in a minimum amount of cold Diethyl Ether or DCM .
-
Precipitate: Slowly add cold Hexanes or Pentane until the solution becomes cloudy.
-
Freeze: Place the flask in a -20°C freezer overnight.
-
Collect: Filter the crystals rapidly on a cold Buchner funnel. Wash with cold pentane.
Protocol E: Kugelrohr Distillation
Best for: Volatile, oily triflates (e.g., 2-pyridyl triflate).
If the compound is an oil and heat-stable enough to not decompose instantly, short-path vacuum distillation is the gold standard for purity.
-
Setup: Use a Kugelrohr apparatus or short-path distillation head.
-
Vacuum: High vacuum is mandatory (< 0.5 mmHg) to keep the boiling point low.
-
Temperature: Heat the air bath slowly.
-
Collection: Collect the distillate in a receiver flask cooled in dry ice/acetone.
Module 4: Decision Matrix & Storage
Use this logic flow to determine your purification strategy.
Figure 2: Decision matrix for selecting the appropriate purification method based on physical state and volatility.
Storage Guidelines
Once purified, the clock starts ticking again.
-
Concentration: If storing as an oil, do not remove the last traces of solvent (e.g., leave 5-10% DCM/Hexane). The solvent molecules act as "spacers," physically separating the pyridine nitrogen from the sulfonate group, slowing down polymerization.
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under Argon or Nitrogen to prevent moisture ingress (hydrolysis).
References
-
Comins, D. L.; Dehghani, A.; Foti, C. J.; Joseph, S. P. (1998).[3] Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide and N-(5-Chloro-2-pyridyl)triflimide.[3] Organic Syntheses, 74 , 77. Link
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Knowledge Base. Link
-
University of Rochester. (n.d.). Chromatography: The Solid Phase. Not Voodoo X. Link
-
BenchChem. (2025).[5] A Researcher's Guide to Pyridine Purification. BenchChem Technical Support. Link
Sources
Technical Support Center: Storage & Stability of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
Product Code: [Generic-Ref-001] Chemical Name: 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate Functional Class: Heteroaryl Sulfonate Ester / Electrophilic Cross-Coupling Partner
Core Storage & Handling Directives
This compound is a heteroaryl sulfonate ester . While more stable than its precursor sulfonyl chlorides, it remains an activated electrophile designed to undergo bond cleavage under specific catalytic conditions. Consequently, it possesses inherent lability toward nucleophiles (including water) and thermal stress.
Quick Reference Storage Table
| Parameter | Recommended Condition | Critical Limit | Why? (The Science) |
| Temperature | -20°C (Long-term) 2–8°C (Active use) | > 25°C | Thermal Elimination: Higher temperatures increase the rate of spontaneous S-O bond cleavage and potential disproportionation. |
| Moisture | Strictly Anhydrous (Store under Argon/N₂) | > 40% RH | Hydrolysis: The sulfonate ester linkage is susceptible to nucleophilic attack by water, releasing 4-chlorobenzenesulfonic acid (strong acid) and 2-chloro-3-hydroxypyridine. |
| Light | Amber Vial / Foil Wrap | Direct UV | Photolysis: Halogenated pyridines are prone to photo-dehalogenation or radical degradation pathways under UV exposure. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Air (Oxygen/H₂O) | Autocatalysis: Hydrolysis produces sulfonic acid, which can autocatalyze further degradation of the pyridine ring or ester bond. |
Degradation Mechanism & Pathways
Understanding how the molecule fails is the key to preventing it. The primary failure mode is nucleophilic attack at the sulfur atom , leading to hydrolysis.
Pathway Analysis
The electron-withdrawing nature of the 2-chloropyridine ring makes the oxygen-sulfur bond particularly polarized. In the presence of moisture, water acts as a nucleophile. The resulting byproduct, 4-chlorobenzenesulfonic acid , is a strong acid that protonates the pyridine nitrogen, increasing the solubility of the degradation products but poisoning downstream metal catalysts (e.g., Pd, Ni).
Visualizing the Degradation Pathway
Caption: Figure 1. Hydrolytic degradation pathway showing the autocatalytic role of the sulfonic acid byproduct.
Troubleshooting & FAQs
This section addresses specific observations reported by researchers handling this compound.
Category: Visual Appearance & Purity
Q: The white powder has turned a faint pink/beige color. Is it still usable?
-
Diagnosis: This indicates early-stage oxidation or hydrolysis. The "pink" hue is often characteristic of trace N-oxide formation or phenol oxidation products derived from the 2-chloro-3-hydroxypyridine moiety.
-
Action:
-
Perform a quick TLC (Thin Layer Chromatography). If the main spot is intact and impurities are <5%, it can likely be used for crude reactions.
-
If using for precise kinetic studies or GMP work: Recrystallize or discard.
-
Mitigation: Ensure the cap was tight and parafilmed. Store under argon moving forward.
-
Q: The material has "caked" or formed hard clumps.
-
Diagnosis: Moisture ingress. The material is hygroscopic. The caking is likely due to the formation of hydrogen bonds between the hydrolyzed sulfonic acid and the pyridine ring.
-
Action: Do not attempt to crush and use without validation. The presence of water and acid will severely impact stoichiometry in cross-coupling reactions.
-
Validation: Run a Proton NMR (see Section 4). If hydrolysis > 10%, repurify.
Category: Reaction Performance
Q: My Suzuki-Miyaura coupling yield dropped from 90% to 40%.
-
Root Cause: The degradation product, 4-chlorobenzenesulfonic acid, is a potent catalyst poison. It can protonate ligands (like phosphines) or coordinate to the Palladium center, deactivating the catalyst.
-
Solution:
-
Wash the starting material: Dissolve in EtOAc and wash rapidly with cold 5% NaHCO₃ to remove the free sulfonic acid. Dry over MgSO₄ and concentrate immediately.
-
Increase base load: If washing is impossible, add an extra 0.5–1.0 equivalent of base (e.g., K₂CO₃) to the reaction to neutralize the acid impurities.
-
Quality Control & Validation Protocols
Before committing valuable catalysts or advanced intermediates, validate the integrity of the sulfonate.
Protocol A: ¹H-NMR Purity Check
-
Solvent: DMSO-d₆ or CDCl₃ (Note: DMSO is preferred if solubility is an issue, but ensure the DMSO is dry).
-
Key Diagnostic Signals:
-
Intact Ester: Look for the specific chemical shift of the pyridyl protons. The electron-withdrawing sulfonate group shifts the H-4 and H-5 protons downfield compared to the free phenol.
-
Hydrolysis Artifacts:
-
Free Sulfonic Acid: Broad singlet often > 10 ppm (highly dependent on concentration/solvent).
-
Free Pyridinol: Upfield shift of the pyridine ring protons compared to the ester.
-
-
-
Acceptance Criteria: Integration of impurity peaks should be < 2% relative to the parent compound.
Protocol B: HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH keeps the pyridine protonated, improving peak shape).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
-
Expected Elution Order:
-
4-Chlorobenzenesulfonic acid (highly polar, elutes near void volume).
-
2-Chloro-3-hydroxypyridine (elutes early).
-
Target Sulfonate Ester (elutes late due to lipophilicity of both aryl rings).
-
Decision Tree for Material Assessment
Caption: Figure 2. Quality Control Decision Matrix for assessing reagent viability.
References
-
Mechanism of Sulfonate Hydrolysis
-
Williams, S. J., et al. "The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data." Journal of Organic Chemistry, 2014.[1]
-
-
Stability of Heteroaryl Sulfonyl Derivatives
-
Grygorenko, O. O., et al. "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv, 2025.[2] (Provides foundational data on the lability of pyridine-sulfur bonds).
-
-
General Storage of Pyridyl Reagents
- Sigma-Aldrich Safety Data Sheet (SDS) for Pyridine-3-sulfonyl chloride (Structural Analog).
-
Protecting Group Stability (Sulfonates)
- Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Standard reference for sulfonate ester stability profiles under acidic/basic conditions).
Sources
Technical Support Center: Optimizing Pyridyl Sulfonate Synthesis
Welcome to the technical support center for the synthesis of pyridyl sulfonates. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this critical structural motif. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions for successful synthesis.
Section 1: Foundational Principles of Pyridyl Sulfonylation
The formation of a pyridyl sulfonate ester is fundamentally a nucleophilic substitution reaction. A pyridinol (or hydroxypyridine) acts as the nucleophile, attacking the electrophilic sulfur atom of a sulfonyl chloride. This process generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting pyridinol, a reaction that would render it non-nucleophilic.[1] The choice of base and solvent is therefore not arbitrary; these parameters critically influence reaction rate, yield, and purity.[2]
The general mechanism can be visualized as follows:
-
Deprotonation: The base removes the acidic proton from the hydroxyl group of the pyridinol, generating a more potent pyridinolate nucleophile.
-
Nucleophilic Attack: The pyridinolate attacks the sulfonyl chloride, forming a tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, ejecting a chloride ion and forming the desired pyridyl sulfonate ester.
-
Acid Quenching: The base (now protonated) exists as a salt with the ejected chloride ion.
Section 2: FAQ - Quick Troubleshooting for Common Issues
This section addresses the most frequently encountered problems in pyridyl sulfonate synthesis.
Q1: Why is my reaction yield low or non-existent? Low yield can stem from several factors:
-
Improper Base Selection: The base may be too weak to effectively deprotonate the pyridinol or may be sterically hindered.[2]
-
Poor Reagent Quality: The sulfonyl chloride may have hydrolyzed over time. It's crucial to use fresh or properly stored reagents.[2] Sulfonyl chlorides are sensitive to moisture and should be stored in a desiccator under an inert atmosphere.[2]
-
Suboptimal Solvent: Reactants may not be fully dissolved, or the solvent may be interacting unfavorably with the transition state.[3]
-
Incorrect Temperature: The reaction may require heating to proceed at a reasonable rate, or conversely, may need cooling to prevent the decomposition of sensitive reagents or products.[2]
Q2: My TLC analysis shows multiple spots and unreacted starting material. What's happening? This often points to side reactions or incomplete conversion.
-
Side Reactions: If pyridine is used as the base, it can sometimes act as a nucleophile itself, leading to undesired byproducts.[2][4] For secondary alcohols, elimination reactions can compete with the desired substitution, especially with a strong, non-hindered base.[2]
-
Incomplete Conversion: This is often a result of issues mentioned in Q1. The base may not be strong enough, or the reaction time may be insufficient.[5]
Q3: The workup is difficult, and I'm losing my product. How can I improve isolation? Pyridyl sulfonates can have varying polarities.
-
Water-Soluble Products: If your product is highly polar, it may be partitioning into the aqueous layer during extraction.[4] Saturating the aqueous layer with brine (NaCl) can help "salt out" the product, pushing it into the organic phase.[2]
-
Emulsion Formation: Emulsions during extraction can trap your product. Adding brine can often help break up emulsions.[6]
Section 3: A Deep Dive into Optimizing Reaction Conditions
3.1: Choosing the Right Base: More Than Just a Proton Sponge
The ideal base should be strong enough to deprotonate the pyridinol but not so nucleophilic that it competes with the intended nucleophile. It should also be sterically hindered enough to avoid attacking the sulfonyl chloride itself.
Key Considerations:
-
pKa: The pKa of the conjugate acid of the base should ideally be at least 2-3 units higher than the pKa of the pyridinol to ensure complete deprotonation.
-
Steric Hindrance: Bulky bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are less likely to act as competing nucleophiles compared to less hindered bases like pyridine.[2]
-
Nucleophilicity: While related to basicity, nucleophilicity is a kinetic parameter. Highly nucleophilic bases, even if sterically hindered, can sometimes lead to byproducts. 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst often used in catalytic amounts alongside a stoichiometric base like Et₃N to accelerate reactions, particularly with hindered alcohols.[2]
Table 1: Comparison of Common Bases for Sulfonylation
| Base | pKa of Conjugate Acid | Key Characteristics | Common Use Case |
| Pyridine | ~5.2[1] | Can act as base, solvent, and nucleophilic catalyst.[1][2] Risk of forming chlorinated byproducts.[2][4] | Simple, unhindered systems where it can also serve as the solvent. |
| Triethylamine (Et₃N) | ~10.7 | Common, non-nucleophilic, sterically hindered acid scavenger.[2] | General-purpose base for a wide range of sulfonylation reactions. |
| Diisopropylethylamine (DIPEA) | ~11 | "Hünig's base"; very sterically hindered and non-nucleophilic. | Useful for sensitive substrates where Et₃N might cause side reactions. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Highly nucleophilic catalyst.[2] | Used in catalytic amounts (0.05-0.2 eq) with a stoichiometric base like Et₃N to accelerate slow reactions. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Inexpensive inorganic base. Requires a polar aprotic solvent for good solubility. | Often used in N-sulfonylation or when amine bases are problematic.[2] |
Note: pKa values are approximate and can vary depending on the solvent.[7][8]
3.2: The Critical Role of the Solvent
The solvent does more than just dissolve the reactants; it influences reaction rates and can stabilize intermediates or transition states.[3]
Key Considerations:
-
Polarity: Apolar solvents like hexanes are generally poor choices, as they may not adequately dissolve the pyridinol or the base salt byproduct. Polar aprotic solvents are often preferred.
-
Aprotic vs. Protic: Polar aprotic solvents like dichloromethane (DCM), acetonitrile (MeCN), or tetrahydrofuran (THF) are standard choices.[3] They can solvate cations well but leave anions (the nucleophile) relatively "bare" and more reactive.[3] Polar protic solvents (like ethanol) are generally avoided as they can hydrogen-bond with the nucleophile, reducing its reactivity, and can even act as competing nucleophiles themselves.[3][9]
Table 2: Properties of Common Solvents for Sulfonylation
| Solvent | Dielectric Constant (ε) | Type | Boiling Point (°C) | Key Characteristics |
| Dichloromethane (DCM) | 9.1 | Polar Aprotic[3] | 40 | Excellent general-purpose solvent, dissolves a wide range of organic compounds.[3] Easy to remove. |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic[3] | 82 | More polar than DCM, useful for less soluble reactants. Can be harder to remove. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic[3] | 66 | Good for reactions with organometallics; must be dry and peroxide-free. |
| Toluene | 2.4 | Nonpolar Aromatic[3] | 111 | Useful for higher temperature reactions. Less polar than halogenated solvents.[3] |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | 153 | Highly polar, excellent for dissolving salts. High boiling point makes it difficult to remove. |
Data sourced from multiple references.[10][11][12]
Section 4: Experimental Protocols & Workflows
4.1: General Protocol for Pyridyl Sulfonate Synthesis
This protocol is a starting point and should be optimized for each specific substrate.
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the pyridinol (1.0 eq).
-
Dissolution: Add an anhydrous aprotic solvent (e.g., DCM, 0.1-0.5 M concentration). Stir until the pyridinol is fully dissolved.
-
Base Addition: Add the appropriate base (e.g., triethylamine, 1.2-1.5 eq). If using, add catalytic DMAP (0.1 eq) at this stage.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps control the initial exotherm upon addition of the sulfonyl chloride.[2]
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) dropwise as a solution in the reaction solvent. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyridinol is consumed.[2]
-
Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the reaction solvent (e.g., DCM, 3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine base), water, and finally, brine.[1]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[2]
4.2: Visualizing the Troubleshooting Process
When a reaction provides a low yield, a systematic approach is essential. The following decision tree can guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting low-yielding pyridyl sulfonate synthesis.
References
-
Study.com. (n.d.). Organic Solvents Definition, Types & List. Retrieved from [Link]
-
ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Pyridylsulfonium Salts and their Application in Transition Metal-Free Formation of Functionalized Bipyridines. Retrieved from [Link]
-
AkiNik Publications. (2020, August 9). Organic Solvent. Retrieved from [Link]
-
A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. (2018). RSC Publishing. Retrieved from [Link]
-
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PMC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
University of Rochester. (n.d.). pKa Values of Common Bases. Retrieved from [Link]
-
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. (2022). European Journal of Organic Chemistry. Retrieved from [Link]
-
Copper-assisted preparation of pyridinyl sulfonate esters from hydroxypyridines and sodium sulfinates. (2022, January 20). RSC Publishing. Retrieved from [Link]
- Google Patents. (n.d.). CN105153022B - The preparation method of the pyridine sulfonamide of 3 ethylsulfonyl 2 and its intermediate.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
University of Tartu, Chair of Analytical Chemistry. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. Retrieved from [Link]
-
Chemistry Steps. (2022, February 19). The pKa in Organic Chemistry. Retrieved from [Link]
-
Scribd. (n.d.). Organic Acid-Base pKa Table. Retrieved from [Link]
-
ChemRxiv. (2022, February 15). Base-mediated C4-selective C-H-sulfonylation of pyridine. Retrieved from [Link]
-
Novatia, LLC. (2010, March 10). Sulfonate ester kinetic study. Retrieved from [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. (n.d.). PMC. Retrieved from [Link]
-
ACS Publications. (2010, June 1). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. (2025, August 8). ResearchGate. Retrieved from [Link]
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 9. enovatia.com [enovatia.com]
- 10. Organic Solvents Definition, Types & List - Lesson | Study.com [study.com]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. Properties of Solvents Used in Organic Chemistry [murov.info]
Removing residual 4-chlorobenzenesulfonyl chloride from reaction mixtures
Welcome to the Technical Support Center. As application scientists and drug development professionals, we know that sulfonyl chlorides are indispensable electrophiles for generating sulfonamides and sulfonate esters. However, managing residual 4-chlorobenzenesulfonyl chloride (4-CBSC) post-reaction is a notorious bottleneck.
This guide provides field-proven, mechanistically grounded solutions to eliminate unreacted 4-CBSC from your reaction mixtures, ensuring high-purity downstream APIs without compromising your target molecules.
Mechanistic Insights: The Causality of Persistence
Why does 4-CBSC linger in the organic phase despite vigorous basic washing?
The para-chloro substituent exerts an electron-withdrawing inductive effect, which theoretically increases the electrophilicity of the sulfur atom. However, 4-CBSC is highly lipophilic and exhibits extremely low solubility in water [[1]](). During a standard biphasic workup (e.g., dichloromethane/aqueous NaHCO₃), the hydrolysis reaction is strictly limited by the interfacial surface area between the organic and aqueous layers.
This phenomenon, known as phase-transfer inertia , means the physical extraction rate vastly outpaces the chemical hydrolysis rate [[2]](). Consequently, unreacted 4-CBSC remains trapped in the organic layer, leading to downstream contamination.
Troubleshooting Guide
Issue 1: Persistent 4-CBSC in the organic phase after a 1M NaOH wash.
-
Root Cause: Biphasic hydrolysis is too slow due to the extreme lipophilicity of 4-CBSC.
-
Solution: Implement a nucleophilic quench using a water-soluble diamine (e.g., N,N-dimethylethylenediamine, DMEDA) prior to the aqueous wash. The diamine rapidly forms a sulfonamide with a basic tertiary amine handle, which is easily protonated and extracted into an acidic aqueous phase 3.
Issue 2: The desired product degrades during prolonged basic hydrolysis.
-
Root Cause: Extended exposure to aqueous base (an attempt to force 4-CBSC hydrolysis) inadvertently hydrolyzes the target product or induces side reactions.
-
Solution: Switch to a non-aqueous polymer-supported scavenger. Resins functionalized with primary amines covalently sequester the electrophile without exposing the product to harsh aqueous conditions or requiring liquid-liquid extraction 4.
Frequently Asked Questions (FAQs)
Q: Can I just use methanol or ethanol to quench the 4-CBSC? A: We strongly advise against this. While alcohols will react to form sulfonate esters, these esters are often just as lipophilic as the starting sulfonyl chloride. They will remain in the organic phase, forcing you to use chromatography for separation. Amines are vastly superior because they can be selected to alter the solubility profile of the byproduct 3.
Q: How do I select the right scavenger resin for 4-CBSC? A: For highly reactive electrophiles like 4-CBSC, a resin with a high localized concentration of primary amines is ideal. Resins bearing tris(2-aminoethyl)amine (TAEA) functionalities have been shown to quantitatively remove sulfonyl chlorides within 60 minutes 4. Alternatively, Biotage® PS-TBD can be used if a strong polymer-supported base is required to drive the scavenging process 5.
Quantitative Data: Scavenger Resin Efficacy
When traditional workups fail, solid-supported reagents offer a rapid alternative. The table below summarizes the quantitative efficacy of various polymer-supported scavengers against sulfonyl chlorides.
| Resin Type | Functional Group | Recommended Equivalents | Removal Time | Scavenging Efficiency |
| PS-Trisamine (TAEA) | Tris(2-aminoethyl)amine | 3.0 - 4.0 eq | 60 min | 94% - 97% 4 |
| PS-EDA | Ethylenediamine | 3.0 - 4.0 eq | 60 min | ~90% 4 |
| Biotage® PS-TBD | Bicyclic guanidine | 2.5 - 3.0 eq | 60 - 120 min | >95% 5 |
Self-Validating Experimental Protocols
Every protocol utilized in drug development must be a self-validating system. Below are two highly reliable methodologies for 4-CBSC removal.
Protocol A: The Amine-Quench & Acid Wash Strategy
Best for: Stable products and large-scale synthesis.
-
Cool the Reaction: Cool the crude reaction mixture containing residual 4-CBSC to 0 °C in an ice bath to control the exothermic quench 3.
-
Nucleophilic Quench: Add 2.0 equivalents (relative to the estimated residual 4-CBSC) of N,N-dimethylethylenediamine (DMEDA). Stir for 30 minutes at room temperature.
-
Causality: DMEDA reacts orders of magnitude faster than water, converting 4-CBSC into a highly polar sulfonamide with a tertiary amine tail.
-
-
Acidic Extraction: Transfer to a separatory funnel and wash the organic layer with 1M HCl (3 x 20 mL).
-
Phase Separation: Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Self-Validating System: The tertiary amine of the DMEDA-sulfonamide byproduct protonates and partitions exclusively into the aqueous acidic phase. Successful phase separation guarantees the quantitative removal of the electrophile.
-
Protocol B: Polymer-Supported Scavenging (Catch-and-Filter)
Best for: Acid/base-sensitive products and parallel library synthesis.
-
Resin Preparation: Swell 3.0 equivalents of PS-Trisamine resin in dichloromethane (DCM) for 15 minutes.
-
Causality: Swelling expands the lightly cross-linked polystyrene matrix, allowing the 4-CBSC to gain access to the internal amine binding sites 6.
-
-
Scavenging: Add the crude reaction mixture directly to the swollen resin. Agitate gently at room temperature for 60 to 120 minutes.
-
Filtration: Filter the mixture through a fritted funnel. Wash the resin bed with DCM (2 x 10 mL) to recover any entrained product.
-
Self-Validating System: The 4-CBSC is covalently bound to the resin matrix. The mass of the recovered product post-filtration will closely match the theoretical yield, with absolutely no mass contribution from the sulfonyl chloride.
-
Decision Workflow
Use the following logical pathway to determine the optimal remediation strategy for your specific reaction mixture.
Workflow for removing residual 4-chlorobenzenesulfonyl chloride.
References
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides ACS Publications[Link]
-
Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers Scientific Research Publishing[Link]
- PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES Google P
-
Solid-Supported Reagents and Scavengers Sopachem / Biotage[Link]
-
Biotage® PS-TBD polymer-supported base Biotage[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Scavenging Properties of the Polyamine Functionalized Gels Based on the Glycidyl Methacrylate Terpolymers [scirp.org]
- 5. biotage.com [biotage.com]
- 6. sopachem.com [sopachem.com]
Minimizing side reactions in 2-Chloro-3-pyridyl sulfonate cross-coupling
Status: Operational Subject: Minimizing Side Reactions & Optimizing Chemoselectivity Ticket Priority: High (Active Research/Drug Development)
The Chemoselectivity Paradox
Executive Summary: Coupling a 2-chloro-3-pyridyl sulfonate (e.g., triflate, mesylate, tosylate) presents a classic chemoselectivity challenge. You have two electrophilic sites: the C2-Chloride and the C3-Sulfonate .
-
The Goal: Exclusively couple at the C3-Sulfonate (leaving the C2-Cl intact for subsequent functionalization).
-
The Reality: The electron-deficient pyridine ring activates the C2-Cl bond, making it competitive with the C3-sulfonate for oxidative addition (OA), especially with electron-rich ligands. Furthermore, the sulfonate moiety is prone to hydrolysis, leading to the "dead" pyridinol byproduct.
This guide provides the protocols and troubleshooting logic to navigate this specific energy landscape.
Diagnostic & Troubleshooting Guide (FAQs)
Issue A: "My starting material is vanishing, but I'm isolating 2-chloro-3-hydroxypyridine."
Diagnosis: Hydrolysis of the Sulfonate. Pyridyl sulfonates are significantly less stable than their phenyl counterparts. The proximal nitrogen atom can facilitate hydrolysis via general base catalysis or nucleophilic attack, especially in the presence of water and strong bases.
Corrective Actions:
-
Switch Base: Replace hydroxides (NaOH, KOH) or carbonates (Na₂CO₃) with anhydrous K₃PO₄ . Phosphate bases are milder and less nucleophilic, drastically reducing hydrolysis rates.
-
Solvent System: Move away from aqueous mixtures (THF/Water). Use anhydrous 1,4-dioxane or Toluene . If water is strictly necessary for the boronic acid, use a minimum amount (e.g., 10:1 ratio).
-
Workup Caution: Do not expose the crude reaction mixture to high pH during workup. Quench with a pH 7 buffer.
Issue B: "I see product, but also significant amounts of the bis-coupled byproduct."
Diagnosis: Loss of Chemoselectivity (Over-reaction). The catalyst is performing oxidative addition at the C2-Cl bond after (or competing with) the C3-sulfonate.
Corrective Actions:
-
Ligand Selection: Switch to Pd(PPh₃)₄ . Triphenylphosphine is a relatively poor donor compared to alkylphosphines. It is sufficient to insert into the activated C3-OTf bond but often too sluggish to activate the C2-Cl bond at moderate temperatures.
-
Avoid "Hot" Ligands: Avoid PCy₃ or P(t-Bu)₃ unless absolutely necessary. These electron-rich ligands lower the barrier for OA at the chloride.
-
Temperature Control: Do not exceed 80°C. The activation energy difference between C3-OTf and C2-Cl insertion narrows at higher temperatures.
Issue C: "The reaction stalls at 20% conversion, even with fresh catalyst."
Diagnosis: Catalyst Poisoning (N-Coordination). The pyridine nitrogen is a competent ligand. It can bind to the unsaturated Pd(0) species, forming a resting state that is off-cycle [Pd(L)(Pyridine)].
Corrective Actions:
-
Increase Ligand/Metal Ratio: If using Pd(OAc)₂, use a 3:1 or 4:1 ligand-to-metal ratio to saturate the palladium and prevent pyridine binding.
-
Use Bulky Ligands: Ligands like XPhos or SPhos create a steric wall that prevents the pyridine nitrogen from coordinating to the metal center, while still permitting oxidative addition at the sulfonate.
Visualizing the Decision Matrix
The following logic tree illustrates the troubleshooting workflow for this specific scaffold.
Caption: Decision tree for troubleshooting common failure modes in 2-chloro-3-pyridyl sulfonate coupling.
Optimized Protocol: The "Gold Standard" Suzuki Coupling
This protocol is designed to maximize chemoselectivity for the C3-Triflate over the C2-Chloride.
Substrate: 2-Chloro-3-pyridyl triflate (more reactive than tosylate/mesylate).
| Reagent | Equivalents | Role | Notes |
| Start Material | 1.0 | Substrate | Freshly prepared (unstable on silica). |
| Boronic Acid | 1.1 - 1.2 | Nucleophile | Pinacol esters are also suitable.[1] |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | High selectivity for OTf vs Cl. |
| K₃PO₄ | 2.0 - 3.0 | Base | Mild, minimizes hydrolysis. |
| 1,4-Dioxane | Solvent | Solvent | Anhydrous preferred. |
Step-by-Step Methodology
-
Preparation: In a glovebox or under active Argon flow, charge a reaction vial with the Boronic Acid (1.1 equiv), K₃PO₄ (2.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Solvation: Add anhydrous 1,4-dioxane (0.1 M concentration relative to substrate). Sparge with Argon for 5 minutes.
-
Substrate Addition: Add the 2-chloro-3-pyridyl triflate (1.0 equiv). Note: If the triflate is an oil, dissolve it in a minimal amount of dioxane first.
-
Reaction: Seal the vessel and heat to 80°C .
-
Critical Checkpoint: Monitor by HPLC/UPLC after 2 hours. Do not let the reaction run overnight unless necessary; prolonged heating promotes C2-Cl insertion after the C3-OTf is consumed.
-
-
Workup: Cool to room temperature. Dilute with EtOAc. Wash with pH 7 phosphate buffer (crucial to prevent hydrolysis of any unreacted starting material if recovery is needed). Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography. Pro-Tip: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidity, preventing decomposition of the pyridine product.
Mechanistic Insight: Why this works
The following diagram explains the competing pathways and why specific conditions favor the desired product.
Caption: Kinetic competition between oxidative addition sites and hydrolysis.
Key Takeaways for Researchers:
-
Electronic Bias: The C3-OTf bond is a "pseudo-halide" that generally undergoes oxidative addition faster than the C2-Cl bond due to the leaving group ability of the triflate.
-
The "Goldilocks" Catalyst: Pd(PPh₃)₄ is active enough to break the C-OTf bond but not electron-rich enough to easily break the C-Cl bond at 80°C. Using a "better" catalyst (like Pd-XPhos or Pd-PCy3) often lowers the yield of the desired product by accelerating the unwanted C2 reaction.
References
-
Suzuki-Miyaura cross-coupling of 3-pyridyl triflates
- Title: Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boron
- Source:National Institutes of Health (PMC) / J. Org. Chem.
- Context: Establishes the baseline protocol using Pd(PPh3)4 and K3PO4 for high yields.
-
URL:[Link]
-
Ligand-Controlled Selectivity
-
Stability of Pyridyl Sulfonates
-
Chemoselective Coupling Overview
Sources
- 1. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]
- 2. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Mass Spectrometry Guide: 2-Chloro-3-pyridyl Sulfonate Derivatives
Executive Summary
2-Chloro-3-pyridyl sulfonates are critical electrophilic scaffolds in drug discovery, widely used in Suzuki-Miyaura and Buchwald-Hartwig cross-couplings to access functionalized pyridine cores. Their analysis is often complicated by their high reactivity and thermal instability.
This guide provides a comparative technical analysis of the three most common derivatives—Mesylate (Ms) , Tosylate (Ts) , and Triflate (Tf) . We move beyond basic spectral listing to explain the causality of fragmentation, offering a self-validating protocol for identifying these species in complex reaction mixtures.
Key Comparative Insights
| Feature | Mesylate (Ms) | Tosylate (Ts) | Triflate (Tf) |
| Formula | -OSO₂CH₃ | -OSO₂C₆H₄CH₃ | -OSO₂CF₃ |
| Ionization Preference | ESI (+) / APCI (+) | ESI (+) | ESI (-) / EI |
| Diagnostic Marker | m/z 79 [CH₃SO₂]⁺ | m/z 91 [C₇H₇]⁺ | m/z 69 [CF₃]⁺ |
| Stability (In-Source) | Moderate | High | Low (Prone to hydrolysis) |
| Chlorine Isotope Pattern | Visible (3:1) | Visible (3:1) | Visible (3:1) |
Mechanistic Fragmentation Analysis
To accurately identify these compounds, one must understand the competition between the Sulfonate Cleavage and the Pyridine Ring Stability .
The "Ortho-Chloro" Effect
The presence of a chlorine atom at the C2 position (ortho to the sulfonate at C3) exerts a strong electron-withdrawing effect.
-
Impact: It destabilizes the formation of a pyridyl cation, making the S-O bond cleavage less favorable than in simple phenyl sulfonates.
-
Validation: All valid spectra must exhibit the characteristic Chlorine isotope signature (
). If this pattern is absent in the parent ion or chlorine-containing fragments, the assignment is incorrect.
Fragmentation Pathways (EI vs. ESI)
Electron Ionization (EI) - Hard Ionization
In EI (70 eV), the molecular ion (
-
Primary Cleavage: Rupture of the S-O bond.
-
Rearrangement: Migration of the sulfonyl oxygen to the pyridine ring (S-O to C-O shift), followed by loss of
. -
Diagnostic Ions:
-
Ms: Loss of methyl radical (
) is rare; loss of is dominant. -
Ts: The tropylium ion (
91) is the base peak, often obscuring the pyridyl core.
-
Electrospray Ionization (ESI) - Soft Ionization
In ESI, these compounds typically form
-
Neutral Loss: The protonated molecular ion ejects the sulfonic acid neutral species (
), leaving a 2-chloro-3-pyridyl cation ( 112/114). -
Adduct Formation: Trifluromethane sulfonates (Triflates) often hydrate or form adducts with solvent due to their high electrophilicity.
Visualization of Fragmentation Pathways[2][3]
The following diagram illustrates the divergent fragmentation pathways for the Tosylate derivative, highlighting the specific "Ortho-Chloro" validation check.
Figure 1: CID Fragmentation pathway of 2-Chloro-3-pyridyl Tosylate. Note the divergence between the diagnostic tropylium ion and the core pyridyl scaffold.
Experimental Protocol: Self-Validating Identification
This protocol is designed to differentiate the sulfonate from its hydrolysis product (2-chloro-3-hydroxypyridine) and potential impurities.
Sample Preparation
-
Solvent: Acetonitrile (HPLC Grade). Avoid Methanol for Triflates to prevent solvolysis/transesterification.
-
Concentration: 10 µg/mL.
-
Additives: 0.1% Formic Acid (for ESI+).
LC-MS/MS Parameters (Standardized)
| Parameter | Setting | Rationale |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | Standard retention for moderately polar sulfonates. |
| Mobile Phase A | Water + 0.1% Formic Acid | Protonation source. |
| Mobile Phase B | Acetonitrile | Elution strength. |
| Ionization | ESI Positive (3.5 kV) | Preferred for Ms and Ts derivatives. |
| Cone Voltage | 30 V | Minimize in-source fragmentation (critical for Triflates). |
| Collision Energy | Ramp 10-40 eV | Capture both labile sulfonate loss and ring fragmentation. |
Data Interpretation Workflow
Figure 2: Logical decision tree for identifying specific sulfonate derivatives.
Comparative Data: Characteristic Ions
The following table summarizes the theoretical and observed ions for the 2-chloro-3-pyridyl core (
Base Core Mass (2-Cl-3-OH-Pyridine): ~129.5 Da
| Derivative | Precursor [M+H]⁺ | Key Fragment 1 (Sulfonate) | Key Fragment 2 (Core) | Notes |
| Mesylate | ~208 | m/z 79 | m/z 129 | m/z 79 is weak; look for neutral loss of 79 Da (M-79). |
| Tosylate | ~284 | m/z 91 | m/z 155 | m/z 91 is usually the Base Peak (100%). |
| Triflate | ~262 | m/z 69 | m/z 113 | Prone to hydrolysis; often see m/z 130 (Hydroxyl) in MS1. |
Note on Quantification:
-
Tosylates offer the highest sensitivity in ESI+ due to the ionizability of the aromatic ring and the stability of the tropylium fragment.
-
Triflates are best analyzed in Negative Mode ESI or via GC-MS (EI) due to their volatility and lack of basic sites for protonation compared to the pyridine ring.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The foundational text for fragmentation mechanisms, specifically S-O cleavage rules).
-
Holčapek, M., et al. (2010). "Fragmentation behavior of sulfonamides and sulfonates in mass spectrometry." Journal of Mass Spectrometry. Link (Detailed mechanisms on SO2 extrusion).
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
NIST Mass Spectrometry Data Center. "Pyridine, 2-chloro-3-hydroxy- derivatives." NIST Chemistry WebBook. Link (Reference spectra for the hydrolyzed core).
-
BenchChem. "Comparative Mass Spectrometry Analysis of Pyridine Derivatives." Link (General protocols for halogenated pyridine analysis).
Sources
A Comparative Guide to the Reactivity of Pyridyl Sulfonates and Pyridyl Triflates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a cornerstone of modern medicinal and materials chemistry. Transition metal-catalyzed cross-coupling reactions are indispensable tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency. The choice of leaving group on the pyridine substrate is a critical parameter that dictates reaction conditions, catalyst selection, and ultimately, the success of the transformation. This guide provides an in-depth technical comparison of two of the most common and versatile classes of pyridyl electrophiles: pyridyl sulfonates (with a focus on tosylates and mesylates) and pyridyl triflates.
At a Glance: The Hierarchy of Reactivity and Stability
In the realm of palladium-catalyzed cross-coupling reactions, the leaving group ability of the sulfonate ester is paramount. A general, albeit simplified, hierarchy of reactivity can be established, which often correlates inversely with the stability of the starting material.
| Feature | Pyridyl Triflate (Py-OTf) | Pyridyl Nonaflate (Py-ONf) | Pyridyl Tosylate (Py-OTs) / Mesylate (Py-OMs) |
| Reactivity | High | Very High | Moderate to Low |
| Stability | Moderate; prone to hydrolysis | High | High |
| Cost | High | Very High | Low |
| Typical Applications | Suzuki, Buchwald-Hartwig, Sonogashira, Heck, etc. | Similar to triflates, especially when stability is an issue. | Suzuki, Buchwald-Hartwig (often requires more forcing conditions). |
This guide will delve into the nuances of this reactivity, providing experimental data and mechanistic insights to inform your choice of pyridyl electrophile.
The Decisive Step: Oxidative Addition to Palladium(0)
The catalytic cycle of most cross-coupling reactions commences with the oxidative addition of the electrophile to a low-valent metal center, typically palladium(0). This step is often rate-determining and is significantly influenced by the nature of the leaving group.
For aryl and heteroaryl sulfonates, the mechanism of oxidative addition can be complex and is influenced by the ligand, the electronic nature of the sulfonate, and the substrate itself. Aryl triflates often proceed through a nucleophilic displacement mechanism, a pathway favored by the excellent leaving group ability of the triflate anion.[1] The high reactivity of C-X bonds adjacent to the nitrogen in pyridine substrates is attributed to stereoelectronic stabilization of a nucleophilic displacement transition state.[1]
In contrast, the oxidative addition of aryl tosylates to palladium(0) is a more challenging transformation and is a rare event.[2] This is due to the greater strength of the C-O bond in tosylates compared to triflates. However, the use of hindered bis(phosphine) ligands can facilitate this process, enabling the use of tosylates in cross-coupling reactions.[2] The rate of oxidative addition of aryl sulfonates can be accelerated by the presence of coordinating anions, suggesting that the reaction may proceed through an anionic palladium complex.[2]
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Performance in Key Cross-Coupling Reactions
The choice between a pyridyl sulfonate and a pyridyl triflate is often dictated by the specific cross-coupling reaction being performed. The following sections provide a comparative overview of their performance in some of the most common transformations.
Suzuki-Miyaura Coupling: A Tale of Two Leaving Groups
The Suzuki-Miyaura reaction is a workhorse for the formation of C-C bonds. While pyridyl halides are common substrates, pyridyl sulfonates and triflates offer a valuable alternative, particularly when the corresponding hydroxypyridine is more readily available.
Pyridyl Triflates: These are highly effective electrophiles in Suzuki-Miyaura couplings, often reacting under mild conditions.[3] Their high reactivity allows for the coupling of a wide range of boronic acids and their derivatives. However, the "2-pyridyl problem" can still be a challenge, where the nitrogen atom of a 2-pyridyl triflate can coordinate to the palladium catalyst, inhibiting the reaction.[4][5]
Pyridyl Sulfonates (Tosylates/Mesylates): The use of pyridyl tosylates in Suzuki-Miyaura couplings is less common and generally requires more forcing conditions, such as higher temperatures and more specialized catalyst systems. This is due to the less favorable oxidative addition step compared to triflates. However, for certain applications, the increased stability and lower cost of tosylates can be advantageous.
Quantitative Comparison: A Case Study with Chloroaryl Sulfonates
While direct comparative data for pyridyl sulfonates is limited, a study on the Suzuki coupling of chloroaryl triflates versus other chloroaryl sulfonates provides valuable insight. Under ligand-free conditions that were effective for the triflate, the corresponding tosylate was found to be unreactive.[6] This highlights the significant difference in reactivity between these two leaving groups.
| Substrate | Yield of Biaryl Product (%) |
| 4-Chlorophenyl triflate | >95 |
| 4-Chlorophenyl nonaflate | >95 |
| 4-Chlorophenyl tosylate | 0 |
Data adapted from a study on chloroaryl sulfonates, illustrating the general trend in reactivity.[6]
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Both pyridyl triflates and sulfonates can be employed as electrophiles in this reaction.
Pyridyl Triflates: These are excellent substrates for the Buchwald-Hartwig amination, reacting with a wide variety of primary and secondary amines.[7][8] The development of specialized ligands, such as XPhos, has enabled the efficient amination of even challenging substrates.[8][9]
Pyridyl Sulfonates: While less reactive than triflates, pyridyl tosylates and other sulfonates can also be used in Buchwald-Hartwig aminations, often requiring more active catalyst systems or higher reaction temperatures.[10]
Sonogashira Coupling: Accessing Alkynylated Pyridines
The Sonogashira coupling is the premier method for the synthesis of aryl and heteroaryl alkynes. The reactivity of the electrophile is a key factor in the success of this reaction.
Pyridyl Triflates: Pyridyl triflates are highly effective partners in Sonogashira couplings, reacting with terminal alkynes under relatively mild conditions.[11] The general order of reactivity for electrophiles in the Sonogashira reaction is I > OTf > Br >> Cl.[11]
Pyridyl Sulfonates: The use of pyridyl tosylates in Sonogashira couplings is less common and generally less efficient than with triflates. The higher stability of the C-O bond in tosylates makes the oxidative addition step more difficult.
The Nonaflate Advantage: In cases where the triflate is unstable under the reaction conditions, the corresponding nonaflate can be a superior alternative. A comparative study on the Sonogashira coupling of a coumarin triflate and nonaflate showed that the nonaflate provided the desired product in excellent yield, while the triflate was unstable and led to side products.[12] This highlights the importance of considering the stability of the starting material when choosing a leaving group.
Experimental Protocols: Synthesis of Pyridyl Sulfonates and Triflates
The ability to reliably synthesize the desired pyridyl electrophile is crucial. The following are representative protocols for the preparation of pyridyl tosylates and triflates.
Synthesis of Pyridyl Tosylates from Hydroxypyridines
This protocol is a general method for the tosylation of hydroxypyridines.
Materials:
-
Hydroxypyridine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.1-1.5 eq.)
-
Pyridine (as solvent and base) or Triethylamine (1.5-2.0 eq.) in an inert solvent like Dichloromethane (DCM)
-
Anhydrous conditions
Procedure:
-
Dissolve the hydroxypyridine in anhydrous pyridine or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
If using DCM, add triethylamine to the solution.
-
Slowly add p-toluenesulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (if using pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
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Synthesis of Pyridyl Triflates from Hydroxypyridines
This protocol describes the triflation of hydroxypyridines using triflic anhydride.
Materials:
-
Hydroxypyridine (1.0 eq.)
-
Triflic anhydride (Tf2O) (1.1-1.5 eq.)
-
Pyridine or a non-nucleophilic base (e.g., 2,6-lutidine) (1.5-2.0 eq.)
-
Anhydrous, inert solvent (e.g., DCM, acetonitrile)
-
Anhydrous conditions
Procedure:
-
Dissolve the hydroxypyridine in the anhydrous solvent in a flask under an inert atmosphere.
-
Cool the solution to -78 °C or 0 °C in a dry ice/acetone or ice bath.
-
Add the base to the stirred solution.
-
Slowly add triflic anhydride to the reaction mixture.
-
Stir the reaction at low temperature for a short period and then allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The choice between a pyridyl sulfonate and a pyridyl triflate is a strategic decision that depends on a variety of factors, including the desired reactivity, the stability of the substrate, the cost of reagents, and the specific cross-coupling reaction to be performed.
Choose a Pyridyl Triflate when:
-
High reactivity is required for a challenging cross-coupling reaction.
-
Mild reaction conditions are a priority.
-
The cost of the triflating agent is not a limiting factor.
Choose a Pyridyl Sulfonate (Tosylate/Mesylate) when:
-
A more stable and easily handled electrophile is desired.
-
Cost is a significant consideration, particularly for large-scale synthesis.
-
The reaction conditions can be adjusted (e.g., higher temperature, more active catalyst) to overcome the lower reactivity.
For particularly challenging substrates where triflate instability is a concern, pyridyl nonaflates represent a highly stable and reactive, albeit more expensive, alternative.[12]
Ultimately, a thorough understanding of the mechanistic principles and a careful evaluation of the available experimental data will enable the informed selection of the optimal pyridyl electrophile for your synthetic endeavors.
References
- Ahneman, D. T., et al. (2018). Predicting the outcome of chemical reactions using machine learning. Science, 360(6385), 186-190.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202.
- Valiakakkil, R. R., et al. (2018). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins. AIP Conference Proceedings, 2063(1), 030015.
- Ibsen, G. M., et al. (2020). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates Under Ligand-Free Conditions. Chemistry – A European Journal, 26(54), 12349-12354.
- Donohoe, T. J., et al. (2023).
- Tyvorskii, V. I., et al. (1997). Synthesis and reactions of 4-pyranones. 3. Synthesis of 4-hydroxy-2-trifluoromethylpyridine. Chemistry of Heterocyclic Compounds, 33(9), 995-996.
- Zaragoza, F. (2022, December 25).
- Leitch, D. C., et al. (2017). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 139(29), 10011-10020.
- Triflates Promoted One-Pot Synthesis of Functionalized Unsymmetrical New Dihydro-1h-Indeno[1,2-B]Pyridines Through Hantzsch Reaction under Ultrasonic Irradi
- Neufeldt, S. R., & Sanford, M. S. (2012). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Accounts of Chemical Research, 45(6), 936-946.
- Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4754-4762.
- Van Wynsberghe, A. W., et al. (2020). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Chmiel, T., et al. (2021). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 50(42), 15025-15033.
- Li, C., et al. (2022). C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. Journal of the American Chemical Society, 144(19), 8614-8621.
- Buchwald–Hartwig amin
- Kriley, C. E., et al. (2018). Pyridinium tosylate.
- Comins, D. L., et al. (1995). N-(5-Chloro-2-pyridyl)triflimide. Organic Syntheses, 72, 211.
- de Gombert, A., & Willis, M. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute.
- Gøgsig, T. M., et al. (2009). Iron-Catalyzed Cross-Coupling of Heteroaromatic Tosylates and Phosphates with Alkyl Grignard Reagents. Organic Letters, 11(21), 4886-4888.
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- Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(7), 4754-4762.
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- Sonogashira Coupling. Organic Chemistry Portal.
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- Sonogashira coupling. In Wikipedia.
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- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Hu, Y., et al. (2023). Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N-C Activation Catalyzed by Air- and Moisture-Stable Pd-NHC Precatalysts: Application to the Discovery of Agrochemicals. Organic Letters, 25(17), 2975-2980.
- Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.
- Zaragoza, F. (2022, December 25).
- The Superiority of Pyridine-2-Sulfonates in Suzuki Coupling: A Data-Driven Comparison with Pyridine-2-Boronic Acids. Benchchem.
- Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
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A Comparative Guide to 4-Chlorobenzenesulfonate and Tosylate as Leaving Groups in Pyridine Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the functionalization of heteroaromatic systems like pyridines, the choice of an appropriate leaving group is a critical determinant of reaction efficiency and success. This guide provides an in-depth comparison of two commonly employed sulfonate-based leaving groups: 4-chlorobenzenesulfonate and p-toluenesulfonate (tosylate), in the context of nucleophilic aromatic substitution (SNAr) reactions on the pyridine ring.
The Crucial Role of the Leaving Group in Pyridine SNAr Reactions
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a cornerstone of synthetic strategy, enabling the introduction of a wide array of functional groups.[1][2] The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the pyridine ring at the 2- or 4-position, forming a negatively charged intermediate known as a Meisenheimer complex.[3][4] The subsequent departure of the leaving group restores the aromaticity of the ring.
The rate-determining step of this process is often the initial nucleophilic attack, which is influenced by the electrophilicity of the pyridine ring.[5] However, the facility with which the leaving group departs also plays a significant role in the overall reaction kinetics. An effective leaving group must be ableto stabilize the negative charge it carries upon its departure.[4]
Theoretical Foundation for Comparison: Electronic Effects on Leaving Group Ability
The leaving group ability of sulfonate esters is fundamentally linked to the stability of the resulting sulfonate anion.[4] This stability is, in turn, governed by the electronic properties of the substituents on the aromatic ring of the sulfonate.
-
4-Chlorobenzenesulfonate: The chlorine atom at the para-position of the benzene ring is an electron-withdrawing group due to its electronegativity (inductive effect).[4] This inductive withdrawal of electron density from the aromatic ring helps to delocalize and stabilize the negative charge on the sulfonate anion upon its departure.
-
Tosylate (p-Toluenesulfonate): In contrast, the methyl group at the para-position of the benzene ring in tosylate is an electron-donating group through hyperconjugation and a weak inductive effect.[4] This donation of electron density to the aromatic ring slightly destabilizes the negative charge on the tosylate anion compared to the 4-chlorobenzenesulfonate anion.[4]
Data Summary: A Qualitative Comparison
| Leaving Group | Substituent at para-position | Electronic Effect of Substituent | Predicted Leaving Group Ability |
| 4-Chlorobenzenesulfonate | Chlorine (-Cl) | Electron-withdrawing (inductive effect) | Higher |
| Tosylate (p-Toluenesulfonate) | Methyl (-CH3) | Electron-donating (hyperconjugation) | Lower |
Experimental Protocols
To empirically validate the predicted difference in leaving group ability, a comparative kinetic study can be performed. This would involve the synthesis of 4-(p-chlorobenzenesulfonyloxy)pyridine and 4-tosyloxypyridine, followed by monitoring their reaction rates with a suitable nucleophile under identical conditions.
Synthesis of 4-Substituted Pyridine Precursors
The synthesis of the requisite 4-pyridyl arenesulfonates can be achieved by reacting 4-hydroxypyridine with the corresponding sulfonyl chloride in the presence of a base.
Protocol 1: Synthesis of 4-(p-Chlorobenzenesulfonyloxy)pyridine
-
To a stirred solution of 4-hydroxypyridine (1.0 eq) in anhydrous pyridine at 0 °C, add 4-chlorobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(p-chlorobenzenesulfonyloxy)pyridine.
Protocol 2: Synthesis of 4-Tosyloxypyridine
-
To a stirred solution of 4-hydroxypyridine (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-tosyloxypyridine.
Comparative Kinetic Experiment
A representative nucleophilic aromatic substitution reaction can be carried out with a nucleophile such as piperidine. The reaction rates can be monitored by techniques like HPLC or NMR spectroscopy by following the disappearance of the starting material or the appearance of the product over time.
Protocol 3: Comparative Kinetic Study
-
Prepare stock solutions of known concentrations of 4-(p-chlorobenzenesulfonyloxy)pyridine, 4-tosyloxypyridine, and piperidine in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
In separate reaction vessels maintained at a constant temperature, mix the solution of each pyridine sulfonate with the piperidine solution.
-
At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction (e.g., by dilution with a large volume of a suitable solvent).
-
Analyze the quenched aliquots by a calibrated analytical method (e.g., HPLC) to determine the concentration of the starting material and/or product.
-
Plot the concentration of the starting material versus time for each reaction and determine the initial reaction rates.
-
The ratio of the initial rates will provide a quantitative measure of the relative leaving group ability of 4-chlorobenzenesulfonate versus tosylate.
Visualizing the Reaction Mechanism and Leaving Group Effects
The following diagram illustrates the SNAr mechanism on a 4-substituted pyridine and highlights the key electronic factors influencing the stability of the leaving group.
Sources
A Researcher's Guide to Leaving Groups: A Cost-Benefit Analysis of Chlorobenzenesulfonates vs. Triflates in Synthesis
In the intricate world of synthetic chemistry, the choice of a leaving group can be the pivotal factor that dictates the success, efficiency, and economic viability of a reaction. Among the pantheon of leaving groups, sulfonate esters are prized for their ability to transform a poorly reactive hydroxyl group into an excellent nucleofuge.[1][2] At the apex of this class sits the triflate group, renowned for its extraordinary reactivity. However, this performance comes at a premium. This guide provides a comprehensive cost-benefit analysis of triflates (trifluoromethanesulfonates) versus a more economical alternative, chlorobenzenesulfonates, offering researchers the data and insights needed to make strategic decisions in their synthetic endeavors.
The Triflate: A Gold Standard of Reactivity
The triflate group (-OTf) is the conjugate base of triflic acid (CF₃SO₃H), a superacid.[3] This parentage is the source of its power. The triflate anion's stability is exceptional, a result of extensive resonance delocalization of the negative charge across the three oxygen atoms, powerfully enhanced by the strong inductive electron-withdrawing effect of the trifluoromethyl group.[3][4] This inherent stability makes it an outstanding leaving group, enabling reactions under mild conditions and with unreactive substrates.
Key Performance Characteristics:
-
High Reactivity: Triflates are among the most reactive leaving groups used in organic synthesis, often several orders of magnitude more reactive than tosylates or halides in SN2 reactions.[5] They are widely employed in nucleophilic substitutions and transition metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig aminations.[3][6][7]
-
Versatility: The high reactivity allows for the activation of a broad range of alcohols, including sterically hindered ones, and phenols for subsequent transformations.[8][9]
-
Mild Conditions: Reactions involving triflates often proceed at lower temperatures and with shorter reaction times compared to other sulfonate esters.
However, this high performance is not without its drawbacks. The primary reagent for their synthesis, trifluoromethanesulfonic anhydride (triflic anhydride, Tf₂O), is notoriously expensive and highly reactive, requiring careful handling under anhydrous conditions to prevent hydrolysis.[9][10]
The Chlorobenzenesulfonate: A Pragmatic and Economical Alternative
Chlorobenzenesulfonates, particularly esters of 4-chlorobenzenesulfonic acid, represent a compelling alternative when cost is a significant consideration. While not as potent as triflates, they are still effective leaving groups, significantly more reactive than the parent alcohol's hydroxyl group. The electron-withdrawing chlorine atom on the benzene ring enhances the stability of the resulting sulfonate anion compared to an unsubstituted benzenesulfonate, thereby improving its leaving group ability.
Key Performance Characteristics:
-
Cost-Effectiveness: The precursor, 4-chlorobenzenesulfonyl chloride, is substantially cheaper than triflic anhydride, making it a more attractive option for large-scale synthesis and process development.
-
Good Reactivity: While less reactive than triflates, chlorobenzenesulfonates are suitable for a wide range of transformations, including iron-catalyzed cross-coupling reactions.[11][12] They can often be employed successfully by adjusting reaction conditions, such as increasing the temperature or catalyst loading.
-
Stability: Aryl sulfonate esters are generally stable compounds, resistant to a variety of reaction conditions, which also allows them to function as protecting groups for phenols.[11]
Head-to-Head Comparison: Performance vs. Cost
The decision to use a triflate or a chlorobenzenesulfonate hinges on a careful balance of required reactivity, reaction scale, and budget.
Visualization: Leaving Group Reactivity Spectrum
The following diagram illustrates the relative reactivity of various common leaving groups, providing context for where triflates and chlorobenzenesulfonates stand.
Caption: Relative reactivity of common leaving groups in nucleophilic substitution.
Quantitative Data Summary
| Feature | Triflate (OTf) | 4-Chlorobenzenesulfonate (O(Cl)Bs) |
| Parent Acid pKa | ~ -14 (Triflic Acid) | ~ -1.5 (4-Chlorobenzenesulfonic acid) |
| Relative Reactivity | Extremely High | Good to High |
| Typical Reactions | SN2, Suzuki, Heck, Buchwald-Hartwig, Sonogashira, N-Arylation | SN2, Iron-catalyzed Kumada, Suzuki |
| Reaction Conditions | Often Room Temperature, Short Reaction Times | Often requires elevated temperatures (60-120 °C) |
| Precursor Reagent | Trifluoromethanesulfonic Anhydride (Tf₂O) | 4-Chlorobenzenesulfonyl Chloride |
| Approx. Precursor Cost | ~$1000 - $1500 / kg[13] | ~$50 - $100 / kg |
| Handling Considerations | Highly moisture-sensitive, corrosive reagent (Tf₂O) | Reagent is a stable, crystalline solid |
Note: Costs are approximate and based on bulk catalog prices, which can vary significantly by supplier and quantity.
Experimental Protocols
The causality behind experimental choices is critical. For sulfonate ester formation, a non-nucleophilic base like pyridine or a tertiary amine is used to neutralize the acid byproduct without competing with the alcohol nucleophile. Anhydrous conditions are paramount when using the highly reactive triflic anhydride to prevent its rapid decomposition.
General Workflow for Phenol Activation and Coupling
Caption: Comparative workflow for synthesis via triflate vs. chlorobenzenesulfonate.
Protocol 1: Synthesis of an Aryl Triflate
This protocol describes the conversion of a phenol to its corresponding triflate, a highly reactive electrophile for cross-coupling reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the phenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add anhydrous pyridine (1.2 eq) dropwise to the solution with stirring.
-
Triflation: Add trifluoromethanesulfonic anhydride (1.1 eq) dropwise via syringe over 10 minutes. The high reactivity of Tf₂O necessitates slow addition to control the exothermic reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aryl triflate can then be purified by flash column chromatography on silica gel.
Protocol 2: Synthesis of an Aryl 4-Chlorobenzenesulfonate
This protocol details the synthesis of a more economical sulfonate ester from a phenol.
-
Preparation: To a round-bottom flask, add the phenol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add 4-chlorobenzenesulfonyl chloride (1.1 eq) to the solution, followed by the dropwise addition of anhydrous pyridine (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The lower reactivity of the sulfonyl chloride often requires longer reaction times compared to triflic anhydride. Monitor by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography or recrystallization.
Decision-Making Framework
Choosing the right leaving group is a strategic decision. The following framework can guide this choice.
Caption: A decision-making flowchart for choosing between triflates and chlorobenzenesulfonates.
Conclusion and Recommendations
Both triflates and chlorobenzenesulfonates are valuable tools for activating hydroxyl groups in organic synthesis. The choice between them is a classic case of balancing performance against cost.
-
Choose Triflates for:
-
Difficult Substrates: When dealing with sterically hindered or electron-deficient substrates that are resistant to activation.
-
Mild Conditions: When the overall synthetic route contains sensitive functional groups that cannot tolerate high temperatures.
-
Exploratory & Small-Scale Chemistry: When maximizing the probability of success on a small scale is more important than material cost.
-
-
Choose Chlorobenzenesulfonates for:
-
Process & Scale-Up Chemistry: When developing a synthesis for large-scale production where cost of goods is a critical factor.[11]
-
Reactive Substrates: For phenols and alcohols that are sufficiently activated and do not require the extreme reactivity of a triflate.
-
Cost-Constrained Projects: In academic or industrial settings where budget limitations necessitate the use of more economical reagents.
-
Ultimately, the informed chemist will have both methods in their arsenal. For initial route-scouting, the reliability of the triflate may be preferred. For process optimization and large-scale campaigns, the economic advantage of the chlorobenzenesulfonate is undeniable and warrants the initial investment in reaction optimization.
References
-
Reddit. (2023, February 22). leaving group ability of triflate. r/OrganicChemistry.
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Wikipedia. (n.d.). Triflate.
-
BenchChem. (2025). Phenyl triflate leaving group ability in nucleophilic substitution.
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Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester.
-
Master Organic Chemistry. (2026, January 22). What Makes A Good Leaving Group?.
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Google Patents. (n.d.). CN106008282B - The synthetic method of trifluoromethane sulfonic acid ester.
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Organic Chemistry Tutor. (n.d.). Sulfonate Esters of Alcohols.
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DTIC. (n.d.). New Synthetic Techniques for Advanced Propellant Ingredients: Trifluoromethanesulfonate Derivitive Intermediates.
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MDPI. (2021, September 29). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates.
-
BenchChem. (2025). A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.
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Organic Chemistry Portal. (n.d.). Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters.
-
Organic Chemistry Portal. (n.d.). LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates.
-
AIP Publishing. (2019, January 11). Is nonaflate a better leaving group than corresponding triflate? A case study in the palladium catalyzed cross-coupling reaction of 7-substituted coumarins.
-
PMC. (n.d.). Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process.
-
ACS Publications. (2016, August 8). Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates.
-
Periodic Chemistry. (2019, February 25). Sulfonate Esters.
-
ACS Publications. (2003, September 25). Application of Silicon-Based Cross-Coupling Technology to Triflates.
-
Chemistry LibreTexts. (2022, October 4). 4.10: Leaving Group Formation.
-
PubMed. (2021, September 29). Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates.
-
Reddit. (2024, December 18). Triflates. How do they work?. r/OrganicChemistry.
-
Gelest Technical Library. (n.d.). Cross-Coupling Reactions of Alkylsilicates.
-
Pearson. (2022, May 4). Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems.
-
Google Patents. (n.d.). EP0115328B1 - Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
Wiley Online Library. (n.d.). Triflate-Selective Suzuki Cross-Coupling of Chloroaryl Triflates.
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
PMC. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions.
-
Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups.
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Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles.
-
Google Patents. (1997, March 4). United States Patent (19) 11 Patent Number.
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PMC. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates.
-
Google Patents. (n.d.). US20110218357A1 - Processes for preparing 4-chlorobenzenesulfonic acid and 4,4'-dichlorodiphenyl sulfone.
-
Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions.
-
Thermo Scientific Chemicals. (n.d.). Trifluoromethanesulfonic anhydride, 98% 10 g.
-
Chemistry Stack Exchange. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction.
-
PMC. (n.d.). Arylsulfonate-Based Nucleophile Assisting Leaving Groups.
-
IndiaMART. (n.d.). 50 Kg Trifluormethanesulfonic Anhydride (Triflic Anhydride) at ₹ 13500/kg.
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MilliporeSigma. (n.d.). Trifluoromethanesulfonic anhydride = 99 358-23-6.
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PMC. (n.d.). Synthesis of chiral sulfinate esters by asymmetric condensation.
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I.
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PMC. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
-
ChemRxiv. (n.d.). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates.
-
Thermo Scientific Chemicals. (n.d.). Trifluoromethanesulfonic anhydride, 98% 250 g.
-
CP Lab Safety. (n.d.). Trifluoromethanesulfonic anhydride, min 99%, 10 grams.
-
YouTube. (2021, April 13). 20.8 Synthesis and Reactions of Esters | Organic Chemistry.
-
PMC. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
-
Royal Society of Chemistry. (n.d.). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor.
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
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Safety Operating Guide
Personal protective equipment for handling 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate
As a Senior Application Scientist, I approach the handling of specialized halogenated heterocycles not merely as a compliance exercise, but as a system of chemical logic. 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate is a highly reactive intermediate. To design an effective safety and operational protocol, we must first understand its molecular behavior.
The presence of the chlorobenzenesulfonate moiety acts as a highly efficient leaving group, rendering the adjacent pyridyl ring susceptible to nucleophilic attack ([1]). In a laboratory setting, this electrophilic nature means the compound can potentially react with nucleophilic sites on biological macromolecules (such as proteins or nucleic acids), posing a risk of skin sensitization. Furthermore, its dual-chlorinated structure increases its lipophilicity, allowing it to penetrate standard porous barriers rapidly.
Below is the definitive, causality-driven guide to handling, transferring, and disposing of this compound safely.
Physicochemical & Mechanistic Hazard Profile
Before selecting Personal Protective Equipment (PPE), we must quantify the threat. The table below summarizes the compound's core data and the operational implications of its structure.
Table 1: Physicochemical & Hazard Summary
| Parameter | Specification | Causality / Operational Implication |
| Chemical Name | 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate | Target compound for cross-coupling and functionalization. |
| CAS Number | 219930-49-1 | Unique identifier for strict inventory tracking ([2]). |
| Molecular Formula | C11H7Cl2NO3S | High halogen content dictates segregation into specialized halogenated waste streams. |
| Structural Class | Aryl Sulfonate Ester | Acts as a potent electrophile; highly reactive toward ambient moisture and biological nucleophiles ([1]). |
| Primary Hazard | Eye/Skin Irritant (Category 2) | The sulfonate leaving group causes severe ocular damage upon contact (H319) ([3]). |
The Causality-Driven PPE Matrix
Standard laboratory PPE is insufficient for lipophilic electrophiles. Your protective envelope must be designed to delay penetration and prevent aerosol inhalation.
-
Hand Protection (Double Gloving): Use heavy-duty Nitrile or Neoprene gloves.
-
Causality: Latex offers virtually zero resistance to halogenated aromatics and will degrade rapidly. Double gloving ensures that if the outer layer is breached by the lipophilic compound, the inner layer provides a critical time buffer to safely doff the contaminated outer glove.
-
-
Eye & Face Protection: Snug-fitting chemical splash goggles paired with a full face shield.
-
Causality: Aryl sulfonates are severe eye irritants[3]. A face shield prevents micro-dust or aerosolized droplets from contacting facial mucous membranes during powder transfer.
-
-
Respiratory Protection: All handling must occur within a Class II Type B2 Biological Safety Cabinet or a certified Chemical Fume Hood (minimum face velocity of 0.5 m/s).
-
Causality: The powder form can generate fine particulates. Inhalation leads to immediate respiratory tract irritation and potential systemic absorption.
-
-
Body Protection: Flame-resistant lab coat with knit cuffs, overlaid with a disposable Tyvek apron.
-
Causality: Knit cuffs prevent accidental wrist exposure. The Tyvek apron repels dry, static-prone particulates far better than woven cotton.
-
Operational Workflow & Handling Protocol
To prevent exposure, we utilize a Closed-System Transfer Protocol . This methodology is self-validating: if executed correctly, the exterior of your reaction vessel will remain completely free of chemical residue, visually confirming the absence of environmental contamination.
Fig 1: Closed-system operational workflow for handling reactive sulfonate esters.
Step-by-Step Methodology: Weighing and Transfer
-
Static Neutralization: Pass an anti-static ionizer over the analytical balance, weighing boat, and spatulas.
-
Causality: Halogenated powders readily accumulate static charge. Neutralizing the electrostatic field prevents "flyaway" particles, eliminating inhalation risks and ensuring accurate mass measurement.
-
-
Tare and Dispense: Place a conductive weighing boat on the balance. Carefully dispense the required mass of 2-Chloro-3-pyridyl 4-chlorobenzene-1-sulfonate.
-
Sealed Transfer (The Critical Step): Transfer the powder into your reaction vial and seal it with a PTFE-lined septum cap before removing it from the balance enclosure.
-
Self-Validation: Wipe the exterior of the sealed vial with a clean Kimwipe. The Kimwipe should remain pristine, validating that no powder escaped during transfer.
-
-
In-Situ Solubilization: Move the sealed vial to the main reaction hood. Purge the vial with inert gas (N2 or Ar). Inject your reaction solvent (e.g., anhydrous DMF or DMSO) directly through the septum using a syringe.
-
Causality: Dissolving the compound in a closed system entirely eliminates the risk of airborne particulate exposure and protects the moisture-sensitive sulfonate ester from atmospheric degradation.
-
Spill Response & Hydrolytic Quenching
In the event of a spill, sweeping the dry powder will aerosolize the chemical. Because this compound is an aryl sulfonate ester, we can exploit its chemical structure to neutralize it via basic hydrolysis.
Step-by-Step Methodology: Chemical Quenching
-
Containment & Wetting: Surround the spill with absorbent chemical booms. Lightly mist the spilled powder with a 10% isopropanol in water solution.
-
Causality: Wetting suppresses dust formation immediately. Isopropanol reduces the surface tension of the water, allowing it to penetrate and bind the highly lipophilic powder.
-
-
Hydrolytic Quenching: Liberally apply a 1M NaOH or saturated Sodium Bicarbonate (NaHCO3) solution to the wetted area. Allow it to sit for 15–20 minutes.
-
Causality: The alkaline environment accelerates the hydrolysis of the sulfonate ester bond. This cleaves the molecule into 2-chloro-3-hydroxypyridine and 4-chlorobenzenesulfonate salts. These resulting salts are highly water-soluble, non-electrophilic, and significantly less hazardous ([1]).
-
-
Collection: Wipe up the neutralized aqueous mixture with absorbent pads.
Disposal Logistics
Do not mix this compound with standard organic waste.
-
Segregation: All unreacted material, quenched spill waste, and contaminated PPE must be placed in clearly labeled "Halogenated Organic Waste" containers.
-
Causality: The presence of two chlorine atoms per molecule dictates that incineration must occur at specialized high-temperature facilities equipped with alkaline scrubbers. Standard incineration of halogenated compounds can result in the release of highly toxic dioxins or corrosive hydrochloric acid (HCl) gas.
References
-
Title : Iron-Catalyzed Cross-Coupling Reactions of Alkyl Grignards with Aryl Chlorobenzenesulfonates. Source : MDPI (Molecules). URL :[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
